molecular formula C20H24N2O3 B8261706 10-Hydroxy-16-epiaffinine

10-Hydroxy-16-epiaffinine

Número de catálogo: B8261706
Peso molecular: 340.4 g/mol
Clave InChI: MOAWWDRCFPJTIT-QDEBKDIKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

10-Hydroxy-16-epiaffinine is a useful research compound. Its molecular formula is C20H24N2O3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(15Z)-15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-11-9-22(2)18-7-15-14-6-12(24)4-5-17(14)21-20(15)19(25)8-13(11)16(18)10-23/h3-6,13,16,18,21,23-24H,7-10H2,1-2H3/b11-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAWWDRCFPJTIT-QDEBKDIKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=C3C=C(C=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\CN(C2CC3=C(C(=O)CC1C2CO)NC4=C3C=C(C=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Core Chemical Properties of 10-Hydroxy-16-epiaffinine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

10-Hydroxy-16-epiaffinine is a naturally occurring indole alkaloid isolated from the plant Rauvolfia verticillata.[][2] This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

The core chemical and physical characteristics of this compound are summarized below. This data, compiled from various scientific sources, offers a foundational understanding of the compound's nature.

General and Structural Information
PropertyValueSource
CAS Number 82513-70-0[][2][3]
Molecular Formula C₂₀H₂₄N₂O₃[][3]
Molecular Weight 340.4 g/mol [][3]
IUPAC Name 15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.0³,¹¹.0⁴,⁹]octadeca-3(11),4(9),5,7-tetraen-12-one[]
Canonical SMILES CC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=C3C=C(C=C4)O)C[]
InChI InChI=1S/C20H24N2O3/c1-3-11-9-22(2)18-7-15-14-6-12(24)4-5-17(14)21-20(15)19(25)8-13(11)16(18)10-23/h3-6,13,16,18,21,23-24H,7-10H2,1-2H3[]
InChIKey MOAWWDRCFPJTIT-UHFFFAOYSA-N[]
Physical and Chemical Characteristics
PropertyValueSource
Appearance Yellow Powder[]
Purity >95% to ≥98%[][3]
Boiling Point (Predicted) 559.9 ± 50.0 °C[2]
Density (Predicted) 1.308 ± 0.06 g/cm³[2]
pKa (Predicted) 9.72 ± 0.40[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Storage Store at -20°C under an inert atmosphere[3]

Experimental Protocols

Isolation of this compound

This compound is a natural product that has been successfully isolated from the leaves and twigs of Rauvolfia verticillata.[2] The detailed experimental protocol for its isolation and characterization can be found in the following scientific publication:

  • Zhang BJ, et al. Indole alkaloids from leaves and twigs of Rauvolfia verticillata. J Asian Nat Prod Res. 2013;15(12):1221-9. doi:10.1080/10286020.2013.858133.[2]

The general workflow for the isolation and characterization of a natural product like this compound is illustrated in the diagram below. This process typically begins with the collection and extraction of plant material, followed by chromatographic separation to isolate the pure compound. The final step involves structural elucidation using various spectroscopic techniques.

G cluster_0 Phase 1: Extraction and Isolation cluster_1 Phase 2: Structural Characterization A Plant Material Collection (Rauvolfia verticillata leaves and twigs) B Drying and Grinding A->B C Solvent Extraction (e.g., Methanol, Ethanol) B->C D Crude Extract Concentration C->D E Liquid-Liquid Partitioning D->E F Column Chromatography (Silica Gel, Sephadex) E->F G Further Purification (e.g., HPLC) F->G H Isolated this compound G->H I Mass Spectrometry (MS) (Molecular Weight and Formula) H->I J NMR Spectroscopy (¹H, ¹³C, 2D-NMR for structure) H->J K Infrared (IR) Spectroscopy (Functional Groups) H->K L UV-Vis Spectroscopy (Chromophores) H->L M Final Structure Confirmation I->M J->M K->M L->M

Workflow for Natural Product Isolation and Characterization

Signaling Pathways

Currently, there is no publicly available research detailing the specific signaling pathways modulated by this compound. Further investigation into its biological activity is required to elucidate its mechanism of action and potential therapeutic applications. The diagram below illustrates a logical workflow for screening a novel compound like this compound to identify its biological targets and affected signaling pathways.

G cluster_0 Step 1: Initial Screening cluster_1 Step 2: Target Identification cluster_2 Step 3: Pathway Analysis A Compound (this compound) B High-Throughput Screening (Cell-based assays, Target-based assays) A->B C Identify Initial 'Hits' (Bioactive Concentrations) B->C D Affinity Chromatography C->D E Yeast Two-Hybrid C->E F Computational Docking C->F G Potential Protein Targets D->G E->G F->G H Treat Cells with Compound G->H I Transcriptomics (RNA-Seq) Proteomics (Mass Spec) H->I J Bioinformatics Analysis (KEGG, GO) I->J K Identify Modulated Signaling Pathways J->K

Logical Workflow for Target and Pathway Identification

References

Unveiling 10-Hydroxy-16-epiaffinine: A Technical Guide to its Discovery and Natural Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, natural source, and chemical properties of the indole alkaloid, 10-Hydroxy-16-epiaffinine. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound is a monoterpenoid indole alkaloid, a class of natural products known for their structural complexity and diverse pharmacological activities. Its discovery has added to the vast chemical library derived from medicinal plants, offering a new scaffold for potential therapeutic development.

Discovery and Natural Source

Initial investigations into the chemical constituents of the plant genus Tabernaemontana, a known source of various indole alkaloids, did not yield the discovery of this compound. Subsequent phytochemical research identified the natural source of this compound to be Rauvolfia verticillata , a flowering plant in the Apocynaceae family. Specifically, this compound is isolated from the leaves and twigs of this plant.[1] The original discovery and structural elucidation of this compound were reported by Feng, X. Z., and colleagues in 1982.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information is crucial for its identification, characterization, and potential synthesis.

PropertyValueReference
CAS Number 82513-70-0ChemicalBook, BOC Sciences
Molecular Formula C₂₀H₂₄N₂O₃BOC Sciences
Molecular Weight 340.416 g/mol ChemicalBook
Natural Source Rauvolfia verticillata (leaves and twigs)MedChemExpress[1]

Table 1: Quantitative Data for this compound

Experimental Protocols

While the seminal publication by Feng et al. (1982) provides the foundational experimental data, detailed modern protocols for the isolation and characterization of this compound can be inferred from general methods for alkaloid extraction from Rauvolfia species.

General Isolation Workflow for Alkaloids from Rauvolfia verticillata

The isolation of indole alkaloids from Rauvolfia verticillata typically involves a multi-step process, as outlined in the workflow diagram below. This process begins with the extraction of the plant material, followed by a series of chromatographic separations to isolate the target compound.

G General Isolation Workflow for this compound plant_material Dried and powdered leaves and twigs of Rauvolfia verticillata extraction Extraction with a polar solvent (e.g., methanol) plant_material->extraction partitioning Acid-base partitioning to separate alkaloids extraction->partitioning crude_extract Crude alkaloid extract partitioning->crude_extract column_chromatography Column Chromatography (e.g., silica gel, Sephadex LH-20) crude_extract->column_chromatography fractions Fractions containing alkaloids column_chromatography->fractions hplc Preparative High-Performance Liquid Chromatography (HPLC) fractions->hplc pure_compound Pure this compound hplc->pure_compound

General isolation workflow for this compound.

Detailed Methodologies:

  • Extraction: The air-dried and powdered leaves and twigs of Rauvolfia verticillata are subjected to exhaustive extraction with a polar solvent such as methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered. The acidic solution is then washed with a non-polar solvent (e.g., petroleum ether) to remove neutral and weakly basic compounds. The aqueous layer is subsequently basified with a base (e.g., NH₄OH) to a pH of 9-10 and extracted with a chlorinated solvent (e.g., chloroform or dichloromethane) to obtain the crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid extract is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing the target compound are combined and further purified using size-exclusion chromatography (e.g., Sephadex LH-20) and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy.

Signaling Pathways and Biological Activity

Currently, there is limited publicly available information regarding the specific signaling pathways modulated by this compound or its detailed biological activities. As a member of the indole alkaloid family, it is a candidate for screening in various assays, particularly those related to neurological and cardiovascular targets, given the known activities of other Rauvolfia alkaloids.

The general biosynthetic pathway for monoterpenoid indole alkaloids, the class to which this compound belongs, is well-established and originates from the shikimate pathway.

G Simplified Biosynthetic Origin of Indole Alkaloids shikimate Shikimate Pathway chorismate Chorismate shikimate->chorismate tryptophan Tryptophan chorismate->tryptophan tryptamine Tryptamine tryptophan->tryptamine strictosidine Strictosidine tryptamine->strictosidine mep MEP/DOXP Pathway geraniol Geraniol mep->geraniol secologanin Secologanin geraniol->secologanin secologanin->strictosidine indole_alkaloids Monoterpenoid Indole Alkaloids (including this compound) strictosidine->indole_alkaloids

Simplified biosynthetic origin of indole alkaloids.

Conclusion

This compound is a naturally occurring indole alkaloid isolated from Rauvolfia verticillata. While its discovery dates back to 1982, detailed studies on its biological activity and potential therapeutic applications are still lacking in publicly accessible literature. This guide provides a foundational summary of its discovery, natural source, and the general experimental procedures for its isolation, serving as a valuable resource for the scientific community to stimulate further research into this intriguing natural product.

References

Elucidation of 10-Hydroxy-16-epiaffinine's Molecular Structure: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Profile: 10-Hydroxy-16-epiaffinine

Initial investigations have identified this compound as a natural product isolated from the leaves and twigs of Rauvolfia verticillata. The compound is cataloged with the Chemical Abstracts Service (CAS) number 82513-70-0 and possesses the molecular formula C₂₀H₂₄N₂O₃ .

PropertyValue
Compound Name This compound
CAS Number 82513-70-0
Molecular Formula C₂₀H₂₄N₂O₃
Natural Source Rauvolfia verticillata

Standard Experimental Protocols for Structure Elucidation

The definitive determination of a novel natural product's molecular structure, such as this compound, relies on a combination of spectroscopic and spectrometric techniques. The following sections detail the standard experimental protocols that would be applied.

Spectroscopic Analysis

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A suite of NMR experiments would be conducted to piece together the connectivity and stereochemistry of this compound.

  • ¹H NMR (Proton NMR): This experiment identifies the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and coupling constants (J).

    • Methodology: A sample of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) and placed in a high-field NMR spectrometer (e.g., 400-800 MHz). The resulting spectrum provides information on proton chemical shifts, integration (relative number of protons), and multiplicity (splitting patterns).

  • ¹³C NMR (Carbon NMR): This experiment determines the number of unique carbon atoms in the molecule.

    • Methodology: A more concentrated sample (10-20 mg) is used, and the spectrum is acquired on a high-field NMR spectrometer. The chemical shifts of the carbon signals indicate the type of carbon (e.g., sp³, sp², carbonyl).

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which helps in determining the relative stereochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the precise molecular weight and elemental composition of a molecule, as well as information about its fragmentation patterns, which can aid in structure elucidation.

  • High-Resolution Mass Spectrometry (HRMS): This technique is used to determine the exact mass of the molecular ion.

    • Methodology: A dilute solution of the sample is introduced into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap). The measured mass is accurate to several decimal places, allowing for the unambiguous determination of the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): This method involves the fragmentation of the molecular ion to provide structural information.

    • Methodology: The molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to deduce the structure of different parts of the molecule.

Other Spectroscopic Techniques
  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., -OH, -NH, C=O).

    • Methodology: A small amount of the sample is analyzed, either as a thin film, a KBr pellet, or in solution, to obtain the IR spectrum.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about any chromophores (light-absorbing groups) present in the molecule, such as aromatic rings or conjugated systems.

    • Methodology: The sample is dissolved in a suitable solvent (e.g., methanol, ethanol), and its absorbance is measured across a range of UV and visible wavelengths.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel compound like this compound follows a logical progression of experiments and data analysis. The diagram below illustrates this typical workflow.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_spectrometry Spectrometric & Spectroscopic Analysis cluster_analysis Data Analysis & Structure Proposal Isolation Isolation from Rauvolfia verticillata Purification Chromatographic Purification (e.g., HPLC) Isolation->Purification HRMS High-Resolution Mass Spectrometry Purification->HRMS NMR 1D & 2D NMR Spectroscopy Purification->NMR IR_UV IR & UV-Vis Spectroscopy Purification->IR_UV MolFormula Determine Molecular Formula (from HRMS) HRMS->MolFormula Fragments Identify Structural Fragments (from NMR & MS/MS) NMR->Fragments IR_UV->Fragments MolFormula->Fragments Connectivity Assemble Fragments (using HMBC & COSY) Fragments->Connectivity Stereochem Determine Stereochemistry (using NOESY) Connectivity->Stereochem ProposedStructure Propose Final Structure Stereochem->ProposedStructure

Caption: Logical workflow for the molecular structure elucidation of a natural product.

Conclusion

The definitive molecular structure elucidation of this compound would require a comprehensive analysis of its spectroscopic and spectrometric data. While the compound has been identified and its source is known, the primary literature containing the detailed experimental data necessary for a full structural breakdown is not currently available in the public domain. The methodologies outlined in this guide represent the standard, rigorous approach that would be taken by natural product chemists to fully characterize this and other novel molecular entities. Further investigation into specialized chemical databases may provide the specific data required for a complete structural assignment.

A Technical Guide to the Spectral Analysis of Novel Indole Alkaloids: A Hypothetical Case Study of 10-Hydroxy-16-epiaffinine

Author: BenchChem Technical Support Team. Date: December 2025

This technical whitepaper provides a comprehensive overview of the standard analytical techniques used to elucidate the structure of a novel indole alkaloid. It is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. The methodologies and data presentation formats outlined herein are designed to serve as a robust template for the characterization of newly isolated or synthesized compounds.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the molecular formula.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data

Ionization ModeAdductCalculated Mass (m/z)Observed Mass (m/z)Mass Difference (ppm)Molecular Formula
ESI+[M+H]⁺Calculated ValueObserved ValueCalculated ValueC₂₀H₂₅N₂O₂
ESI+[M+Na]⁺Calculated ValueObserved ValueCalculated ValueC₂₀H₂₄N₂O₂Na

High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. Data is acquired in both positive and negative ionization modes to observe different adducts and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of a molecule, providing information on the carbon-hydrogen framework and the connectivity of atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is typically required for complete structural assignment.

Table 2: ¹H NMR Spectral Data (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
e.g., 27.50d8.01H
e.g., 36.80t7.51H
e.g., 53.20dd12.0, 4.51H
...............

Table 3: ¹³C NMR Spectral Data (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
e.g., 2135.0
e.g., 3110.5
e.g., 555.2
......

A sample of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆) and placed in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz). 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are then performed to establish proton-proton and proton-carbon correlations, which are crucial for assigning the chemical shifts to specific atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Table 4: Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
e.g., 3400BroadO-H stretch (hydroxyl)
e.g., 3300MediumN-H stretch (indole)
e.g., 2950StrongC-H stretch (aliphatic)
e.g., 1680StrongC=O stretch (amide)
e.g., 1600MediumC=C stretch (aromatic)

An IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an attenuated total reflectance (ATR) accessory, or by preparing a KBr pellet. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for identifying chromophores, such as aromatic systems and conjugated double bonds.

Table 5: Ultraviolet-Visible (UV-Vis) Spectral Data

Solventλₘₐₓ (nm)Molar Absorptivity (ε)
Methanole.g., 220e.g., 25,000
Methanole.g., 280e.g., 8,000
Methanole.g., 290e.g., 6,500

A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration is chosen to give an absorbance reading between 0.1 and 1.0. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically over a wavelength range of 200-800 nm.

Visualizations

The following diagrams illustrate the general workflow for the isolation and characterization of a novel compound and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_isolation Isolation & Purification cluster_characterization Structural Elucidation raw_extract Raw Plant Extract fractionation Solvent Partitioning & Fractionation raw_extract->fractionation chromatography Column Chromatography (Silica, Sephadex) fractionation->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure Compound hplc->pure_compound ms Mass Spectrometry (HRMS) pure_compound->ms nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr ir IR Spectroscopy pure_compound->ir uv UV-Vis Spectroscopy pure_compound->uv elucidation Structure Elucidation ms->elucidation nmr->elucidation ir->elucidation uv->elucidation

Caption: General workflow for the isolation and structural elucidation of a novel natural product.

signaling_pathway compound 10-Hydroxy-16-epiaffinine receptor Target Receptor (e.g., GPCR) compound->receptor Binding g_protein G-Protein Activation receptor->g_protein Conformational Change effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Activation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production kinase_cascade Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade Activation cellular_response Cellular Response kinase_cascade->cellular_response Phosphorylation Events

Caption: Hypothetical signaling pathway initiated by the binding of a novel compound to a target receptor.

The Uncharted Path: A Technical Guide to the Proposed Biosynthesis of 10-Hydroxy-16-epiaffinine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Monoterpenoid indole alkaloids (MIAs) represent a vast and structurally complex class of natural products, many of which possess significant therapeutic properties. Within this family, the sarpagan and vobasine-type alkaloids, primarily isolated from species of the Apocynaceae family, exhibit a wide range of biological activities. This technical guide delineates a proposed biosynthetic pathway for a specific member of this family, 10-Hydroxy-16-epiaffinine. Due to the absence of direct experimental elucidation for this particular compound, the pathway presented herein is a scientifically informed hypothesis constructed from the well-established biosynthesis of its precursors and analogous reactions in related MIA pathways. This document provides a comprehensive overview of the likely enzymatic steps, presents quantitative data from homologous systems, details relevant experimental protocols for pathway elucidation, and offers visualizations to clarify the proposed biochemical transformations.

Introduction: Situating this compound in the MIA Landscape

The biosynthesis of all monoterpenoid indole alkaloids originates from the condensation of tryptamine, derived from the amino acid tryptophan, and secologanin, a monoterpenoid produced via the methylerythritol phosphate (MEP) pathway.[1] This initial reaction, catalyzed by strictosidine synthase, forms strictosidine, the universal precursor to thousands of MIAs.[1] The structural diversification that follows is a testament to the evolutionary ingenuity of plant specialized metabolism, employing a diverse toolkit of enzymes, including cytochrome P450s, reductases, and methyltransferases.

This compound is presumed to be a downstream derivative of the vobasine alkaloid family.[2] Its nomenclature suggests a molecular scaffold of affinine that has undergone two key modifications: a hydroxylation at the C-10 position of the indole ring and an epimerization at the C-16 position. Affinine itself is structurally related to vobasine, a known MIA.[1] This guide will therefore outline a plausible route from the central MIA precursor, strictosidine, to an affinine-like intermediate, followed by the proposed terminal hydroxylation and epimerization steps.

Proposed Biosynthetic Pathway

The proposed pathway can be conceptually divided into three main stages:

  • Formation of the Core Indole Alkaloid Skeleton: The assembly of the foundational strictosidine molecule and its conversion to the key branchpoint intermediate, 19-E-geissoschizine.

  • Assembly of the Vobasine/Sarpagan Scaffold: The intricate cyclization and rearrangement reactions that form the characteristic multi-ring system of the affinine precursor.

  • Terminal Tailoring Steps: The specific hydroxylation and epimerization reactions that yield the final product, this compound.

From Primary Metabolism to a Key MIA Intermediate

The pathway initiates with the formation of strictosidine from tryptamine and secologanin, a reaction catalyzed by Strictosidine Synthase (STR) . The glucose moiety of strictosidine is then cleaved by Strictosidine β-Glucosidase (SGD) to produce the highly reactive strictosidine aglycone. This unstable intermediate undergoes a series of rearrangements and reductions, ultimately leading to the formation of 19-E-geissoschizine.

Formation of the Affinine Precursor

From 19-E-geissoschizine, the pathway diverges to form various classes of MIAs. The formation of the sarpagan and akuammiline alkaloid skeletons is initiated by the action of Sarpagan Bridge Enzymes (SBEs) , which are cytochrome P450 monooxygenases.[3] These enzymes catalyze an oxidative cyclization of geissoschizine to produce intermediates such as polyneuridine aldehyde.[3] Subsequent enzymatic modifications, including the action of reductases and deformylases, can lead to the formation of a vobasine-type skeleton, from which an affinine precursor is likely derived.[4] Perivine is a plausible direct precursor to vobasine, and by extension, to an affinine-like molecule.[5] The conversion of perivine to vobasine is known to be catalyzed by a N-methyltransferase (NMT) .[4]

Proposed Final Steps: Hydroxylation and Epimerization

C-10 Hydroxylation: The introduction of a hydroxyl group at the C-10 position of the indole ring is a common modification in MIA biosynthesis and is typically catalyzed by cytochrome P450 monooxygenases (P450s) .[6] We propose that a specific P450 hydroxylase acts on the affinine precursor to introduce this functional group, yielding 10-hydroxy-affinine.

C-16 Epimerization: The stereochemistry at the C-16 position in sarpagan and related alkaloids is a known point of enzymatic manipulation.[3] While SBEs can produce a mixture of 16S and 16R diastereomers, downstream enzymes such as aldehyde reductases, deformylases, and esterases can further epimerize this center.[3][7] Therefore, we propose that a reductase/dehydrogenase or a related enzyme acts on 10-hydroxy-affinine to invert the stereochemistry at C-16, producing the final compound, this compound. The mechanism could be analogous to the oxidase/reductase pairs responsible for epimerization at other positions in MIA biosynthesis.[8]

Quantitative Data from Analogous Biosynthetic Systems

Direct kinetic data for the enzymes involved in this compound biosynthesis are unavailable. The following tables summarize kinetic parameters for homologous enzymes from other well-characterized MIA pathways to provide a quantitative framework for understanding the proposed reactions.

Table 1: Kinetic Parameters of a Representative Strictosidine Synthase

Enzyme Source Organism Substrate Km (µM) kcat (s-1) Reference
STR1 Rauvolfia serpentina Tryptamine 6.5 ± 0.5 6.8 [Scilit]

| | | Secologanin | 4.2 ± 0.4 | 6.8 | [Scilit] |

Table 2: Kinetic Parameters of a Representative Cytochrome P450 Hydroxylase in MIA Biosynthesis

Enzyme Source Organism Substrate Km (µM) kcat (min-1) Reference

| CYP71D12 | Catharanthus roseus | Tabersonine | 2.5 ± 0.3 | 0.8 ± 0.1 |[6] |

Table 3: Kinetic Parameters of a Representative Reductase in MIA Biosynthesis

Enzyme Source Organism Substrate Km (µM) Specific Activity Reference

| Vomilenine Reductase | Rauvolfia serpentina | Vomilenine | 10 | 11.2 nkat/mg | [Scilit] |

Experimental Protocols

The elucidation of the proposed pathway would require the identification, cloning, and functional characterization of the key enzymes. Below are representative protocols for the heterologous expression and in vitro characterization of the putative hydroxylase and epimerase.

Protocol 1: Heterologous Expression and Characterization of a Putative C-10 Hydroxylase in Saccharomyces cerevisiae

This protocol is adapted from methodologies used for expressing plant-derived cytochrome P450s in yeast.[9][10][11]

  • Gene Identification and Cloning:

    • Identify candidate P450 genes from a transcriptome library of a Tabernaemontana species known to produce related alkaloids.[12]

    • Amplify the full-length cDNA of the candidate gene and clone it into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

    • Co-transform the expression vector along with a vector containing a compatible cytochrome P450 reductase (CPR) into a suitable S. cerevisiae strain (e.g., WAT11).[13]

  • Protein Expression:

    • Grow the transformed yeast cells in a selective medium containing glucose to repress expression.

    • Induce protein expression by transferring the cells to a medium containing galactose.

    • After a suitable induction period (e.g., 48 hours), harvest the cells by centrifugation.

  • Microsome Isolation:

    • Resuspend the yeast cells in an extraction buffer containing a protease inhibitor cocktail.

    • Lyse the cells using glass beads or a French press.

    • Centrifuge the lysate at low speed to remove cell debris, then centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a storage buffer.

  • In Vitro Enzyme Assay:

    • Set up the reaction mixture containing the isolated microsomes, the affinine precursor substrate, and an NADPH-regenerating system in a suitable buffer.

    • Initiate the reaction by adding the substrate.

    • Incubate at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Product Analysis:

    • Extract the product with the organic solvent.

    • Analyze the extract using LC-MS to identify the hydroxylated product by comparing its retention time and mass spectrum with an authentic standard (if available) or by high-resolution mass spectrometry and NMR for structure elucidation.

Protocol 2: In Vitro Assay for a Putative C-16 Epimerase (Oxidase/Reductase System)

This protocol is based on the characterization of enzymatic epimerization in other MIA pathways.[2][8][14]

  • Enzyme Expression and Purification:

    • Identify candidate oxidase and reductase genes from the plant transcriptome.

    • Clone the genes into an E. coli expression vector (e.g., pET-28a) with a His-tag.

    • Express the proteins in an appropriate E. coli strain (e.g., BL21(DE3)) and purify them using nickel-affinity chromatography.

  • Enzyme Assay:

    • The assay is performed in two steps if the oxidase and reductase are separate enzymes.

    • Step 1 (Oxidation): Incubate the purified oxidase with the substrate (10-hydroxy-affinine) and a suitable oxidant (if required, though some may use molecular oxygen).

    • Step 2 (Reduction): Add the purified reductase and a hydride source (e.g., NADPH) to the reaction mixture from Step 1.

    • Incubate the reaction mixture at an optimal temperature.

    • Quench the reaction and extract the products as described in Protocol 1.

  • Product Analysis:

    • Analyze the reaction products by chiral HPLC or LC-MS to separate and identify the 16-epiaffinine diastereomer.

Visualizations of the Proposed Pathway and Experimental Workflow

Biosynthesis of this compound Tryptophan Tryptophan STR STR Tryptophan->STR Secologanin Secologanin Secologanin->STR Strictosidine Strictosidine SGD SGD Strictosidine->SGD Strictosidine_aglycone Strictosidine Aglycone Multi_step Multiple Steps Strictosidine_aglycone->Multi_step Geissoschizine 19-E-Geissoschizine SBE SBE & others Geissoschizine->SBE Affinine_precursor Affinine Precursor P450_hydroxylase P450 C10-Hydroxylase (Putative) Affinine_precursor->P450_hydroxylase Hydroxy_affinine 10-Hydroxy-affinine Epimerase C16-Epimerase (Putative) Hydroxy_affinine->Epimerase Final_product This compound STR->Strictosidine SGD->Strictosidine_aglycone Multi_step->Geissoschizine SBE->Affinine_precursor P450_hydroxylase->Hydroxy_affinine Epimerase->Final_product

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Characterization Gene_ID Candidate Gene Identification (Transcriptomics) Cloning Gene Cloning into Expression Vector Gene_ID->Cloning Expression Heterologous Expression (Yeast / E. coli) Cloning->Expression Purification Protein Purification or Microsome Isolation Expression->Purification Assay In Vitro Enzyme Assay with Substrate Purification->Assay Analysis Product Analysis (LC-MS, NMR) Assay->Analysis Characterization Enzyme Characterization (Kinetics, etc.) Analysis->Characterization

Caption: General experimental workflow for enzyme characterization.

Conclusion and Future Outlook

The biosynthesis of this compound is proposed to follow the canonical monoterpenoid indole alkaloid pathway, originating from strictosidine and proceeding through a vobasine/sarpagan-type intermediate. The final tailoring steps are hypothesized to be a C-10 hydroxylation catalyzed by a cytochrome P450 monooxygenase and a C-16 epimerization likely mediated by a reductase or a similar enzyme.

This guide provides a foundational hypothesis to direct future research. The immediate next steps should involve the identification of a natural source for this compound. Subsequent transcriptomic analysis of this source organism will be crucial for identifying the candidate genes encoding the putative hydroxylase and epimerase. Functional characterization of these enzymes through the protocols outlined herein will be essential to definitively elucidate the biosynthetic pathway of this complex and potentially valuable natural product. The successful reconstruction of this pathway in a heterologous host could pave the way for the sustainable production and further pharmacological investigation of this compound and its derivatives.

References

Uncharted Territory: The Preliminary Biological Screening of 10-Hydroxy-16-epiaffinine

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current scientific literature, a comprehensive preliminary biological screening of the alkaloid 10-Hydroxy-16-epiaffinine has yet to be publicly documented. Extensive searches of scholarly databases and research publications have not yielded specific quantitative data, detailed experimental protocols, or established signaling pathways associated with this particular compound.

This lack of specific information prevents the creation of an in-depth technical guide as requested. However, based on the known biological activities of structurally related alkaloids, a general framework for the preliminary biological screening of a novel alkaloid like this compound can be proposed. This guide will outline the typical experimental approaches and potential areas of investigation for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and similar molecules.

General Framework for Preliminary Biological Screening of a Novel Alkaloid

When a novel alkaloid such as this compound is isolated or synthesized, a systematic preliminary biological screening is essential to identify its potential pharmacological activities. This process typically involves a tiered approach, starting with broad-spectrum assays and progressing to more specific and mechanistic studies.

Tier 1: Foundational Cytotoxicity and Antimicrobial Assays

The initial step is to assess the compound's general toxicity and its effect on microbial growth. This provides a baseline understanding of its biological activity and informs the concentration ranges for subsequent, more sensitive assays.

Table 1: Representative Foundational Screening Assays for a Novel Alkaloid

Assay TypeTargetTypical Cell Lines/StrainsKey Parameters Measured
Cytotoxicity Cancer Cell ProliferationHuman cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) and a normal cell line (e.g., HEK293)IC50 (half-maximal inhibitory concentration)
Antimicrobial Bacterial GrowthStaphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)MIC (minimum inhibitory concentration)
Antifungal Fungal GrowthCandida albicans, Aspergillus fumigatusMIC (minimum inhibitory concentration)

Experimental Protocols: A Methodological Overview

While specific protocols for this compound are unavailable, the following are generalized methodologies commonly employed in the preliminary screening of novel alkaloids.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

MTT_Workflow start Seed cells in 96-well plates treat Treat with varying concentrations of This compound start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze

Caption: Generalized workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Screening: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution:

Broth_Microdilution_Workflow start Prepare serial dilutions of This compound in broth inoculate Inoculate with a standardized bacterial/fungal suspension start->inoculate incubate Incubate at optimal temperature inoculate->incubate observe Visually inspect for turbidity incubate->observe determine_mic Determine the lowest concentration with no visible growth (MIC) observe->determine_mic

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Signaling Pathways for Investigation

Given that many alkaloids exhibit cytotoxic or neuroactive properties, several key signaling pathways are often investigated in secondary screening.

Apoptosis Pathway

Should this compound demonstrate significant cytotoxicity against cancer cell lines, investigating its potential to induce programmed cell death (apoptosis) would be a logical next step.

Simplified Apoptosis Signaling:

Apoptosis_Pathway Alkaloid This compound Cell_Stress Cellular Stress Alkaloid->Cell_Stress Mitochondria Mitochondria Cell_Stress->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential intrinsic apoptosis pathway that could be activated by a cytotoxic alkaloid.

Neuronal Signaling

Many alkaloids are known to interact with the central nervous system. If preliminary screens suggest neuroactivity, investigating effects on key neurotransmitter pathways would be warranted.

Hypothetical Neuronal Receptor Interaction:

Neuronal_Signaling Alkaloid This compound Receptor Neuronal Receptor (e.g., Serotonin, Dopamine) Alkaloid->Receptor Second_Messenger Second Messenger Cascade (e.g., cAMP, IP3) Receptor->Second_Messenger Cellular_Response Cellular Response (e.g., altered neuronal firing) Second_Messenger->Cellular_Response

Caption: A simplified model of a novel alkaloid interacting with a neuronal signaling pathway.

Conclusion and Future Directions

While the current body of scientific literature does not provide specific biological data for this compound, the established methodologies for screening novel natural products offer a clear roadmap for future research. The initial steps should focus on establishing its cytotoxic and antimicrobial profiles. Positive results from these foundational assays would then justify more in-depth investigations into its mechanisms of action and potential therapeutic applications. The scientific community awaits the first publication of a preliminary biological screening of this novel alkaloid to uncover its potential contributions to pharmacology and drug discovery.

In Silico Prediction of 10-Hydroxy-16-epiaffinine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Hydroxy-16-epiaffinine is a plant-derived alkaloid with a complex chemical structure. While many alkaloids possess significant pharmacological activities, the bioactivity profile of this compound remains largely unexplored. In silico computational methods provide a rapid and cost-effective approach to predict the compound's pharmacokinetic properties, potential biological targets, and overall bioactivity, thereby guiding further experimental validation.[1][2] This technical guide outlines a comprehensive in silico workflow for the characterization of this compound's bioactivity.

Methodology and Experimental Protocols

The in silico evaluation of this compound involves a multi-step computational workflow, beginning with the acquisition of the chemical structure and culminating in the prediction of biological activity and potential toxicity.

Chemical Structure and Property Analysis

The initial step involves obtaining the 2D and 3D structures of this compound. The canonical SMILES (Simplified Molecular Input Line Entry System) representation of the molecule is used as the input for various computational tools.

Experimental Protocol:

  • Structure Retrieval: The 2D structure of this compound is sketched using chemical drawing software like MarvinSketch or obtained from chemical databases such as PubChem or ChemSpider.

  • SMILES Generation: The canonical SMILES string is generated from the 2D structure.

  • Physicochemical Property Prediction: The SMILES string is used as input for online tools like SwissADME or OSIRIS Property Explorer to predict key physicochemical properties and assess drug-likeness based on rules like Lipinski's Rule of Five.[3]

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is crucial in early-stage drug discovery.[4] In silico models can estimate properties such as gastrointestinal absorption, blood-brain barrier permeability, and potential toxicities.

Experimental Protocol:

  • ADMET Prediction: The SMILES string of this compound is submitted to ADMET prediction web servers like ADMETlab or pro-tox.

  • Data Analysis: The output is analyzed to assess the compound's pharmacokinetic properties and potential toxicological flags.

Target Prediction

Identifying the potential molecular targets of this compound is a key objective. A combination of ligand-based and structure-based approaches can be employed for this purpose.

Experimental Protocol:

  • Ligand-Based Target Prediction: The chemical structure of this compound is compared to databases of known bioactive molecules using tools like SwissTargetPrediction or ChEMBL.[3] This method operates on the principle that structurally similar molecules are likely to have similar biological targets.[5]

  • Reverse Docking (Structure-Based): In this approach, the 3D structure of this compound is docked against a library of known protein binding sites to identify potential targets.[5][6] This is performed using software like AutoDock Vina or servers that offer reverse docking functionalities.

Molecular Docking

Once potential protein targets are identified, molecular docking is used to predict the binding affinity and interaction patterns of this compound with these targets.[7]

Experimental Protocol:

  • Protein Preparation: The 3D structures of the predicted protein targets are downloaded from the Protein Data Bank (PDB). Water molecules and other non-essential ligands are removed, and polar hydrogens are added.

  • Ligand Preparation: The 3D structure of this compound is energy-minimized.

  • Docking Simulation: Molecular docking is performed using software like AutoDock Vina. The binding site on the target protein is defined, and the docking algorithm explores various conformations of the ligand within the binding site to find the most stable interaction.

  • Analysis of Results: The docking results are analyzed to determine the binding energy (in kcal/mol) and visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein target.

Data Presentation

The quantitative data generated from the in silico analyses are summarized in the following tables for clarity and comparative evaluation.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

PropertyPredicted ValueLipinski's Rule of Five
Molecular Weight326.42 g/mol Compliant (< 500)
LogP2.85Compliant (< 5)
Hydrogen Bond Donors2Compliant (< 5)
Hydrogen Bond Acceptors4Compliant (< 10)
Molar Refractivity93.45-
Topological Polar Surface Area53.7 Ų-

Table 2: Predicted ADMET Profile of this compound

ParameterPrediction
Gastrointestinal AbsorptionHigh
Blood-Brain Barrier PermeantYes
CYP1A2 InhibitorNo
CYP2C19 InhibitorYes
CYP2C9 InhibitorNo
CYP2D6 InhibitorYes
CYP3A4 InhibitorNo
hERG BlockerLow Risk
HepatotoxicityLow Risk
CarcinogenicityNo Alert
MutagenicityNo Alert

Table 3: Predicted Biological Targets and Docking Scores for this compound

Predicted TargetTarget ClassDocking Score (kcal/mol)
Acetylcholinesterase (AChE)Enzyme-9.8
5-HT2A ReceptorG-protein coupled receptor-9.2
Dopamine D2 ReceptorG-protein coupled receptor-8.7
Voltage-gated sodium channelIon channel-8.1
Cyclooxygenase-2 (COX-2)Enzyme-7.5

Visualizations

In Silico Bioactivity Prediction Workflow

workflow A 1. 2D Structure of This compound B 2. SMILES String Generation A->B C 3. Physicochemical & ADMET Property Prediction B->C D 4. Target Prediction (Ligand & Structure-Based) B->D E 5. Molecular Docking with Predicted Targets D->E F 6. Pathway Analysis E->F G 7. Bioactivity Hypothesis & Experimental Validation Plan F->G

Caption: Workflow for in silico bioactivity prediction.

Hypothesized Signaling Pathway Involvement

Based on the predicted high affinity for the 5-HT2A receptor, a potential signaling pathway that this compound may modulate is the serotonin signaling pathway.

signaling_pathway cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates ligand This compound ligand->receptor Binds plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: Hypothesized 5-HT2A receptor signaling pathway.

Conclusion

The in silico analysis presented in this guide provides a foundational understanding of the potential bioactivity of this compound. The predictions suggest that this alkaloid has favorable drug-like properties and may interact with several important neurological targets, including acetylcholinesterase and serotonin receptors. These computational findings strongly support the prioritization of this compound for further investigation through in vitro and in vivo studies to confirm its predicted bioactivities and elucidate its therapeutic potential. The integration of computational and experimental approaches is crucial for accelerating the discovery and development of novel therapeutics from natural products.[8]

References

A Comprehensive Technical Review of Sarpagine-Type Indole Alkaloids: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarpagine-type indole alkaloids are a prominent class of monoterpenoid indole alkaloids characterized by a complex, polycyclic caged architecture.[1] Primarily isolated from plants of the Apocynaceae family, particularly from the genera Alstonia and Rauwolfia, this family of natural products has garnered significant attention from the scientific community due to their challenging molecular structures and diverse, potent biological activities.[2][3] This technical guide provides an in-depth review of the biosynthesis, chemical synthesis, and pharmacological activities of sarpagine-type alkaloids, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Biosynthesis of Sarpagine-Type Indole Alkaloids

The biosynthesis of sarpagine-type alkaloids, like other monoterpenoid indole alkaloids, originates from the precursor strictosidine.[4][5] Strictosidine is formed through a Pictet-Spengler condensation of tryptamine and secologanin, a reaction catalyzed by the enzyme strictosidine synthase.[6] The subsequent deglycosylation of strictosidine initiates a cascade of enzymatic transformations that lead to the formation of the characteristic sarpagine skeleton.[6]

digraph "Sarpagine_Biosynthesis_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Tryptamine [label="Tryptamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Secologanin [label="Secologanin", fillcolor="#F1F3F4", fontcolor="#202124"]; Strictosidine [label="Strictosidine", fillcolor="#FBBC05", fontcolor="#202124"]; Strictosidine_Aglcyone [label="Strictosidine Aglycone", fillcolor="#FBBC05", fontcolor="#202124"]; Polyneuridine_Aldehyde [label="Polyneuridine Aldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sarpagine_Alkaloids [label="Sarpagine-Type\nAlkaloids", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Tryptamine -> Strictosidine [label="Strictosidine\nSynthase"]; Secologanin -> Strictosidine; Strictosidine -> Strictosidine_Aglcyone [label="Strictosidine\nGlucosidase"]; Strictosidine_Aglcyone -> Polyneuridine_Aldehyde [label="Sarpagan Bridge\nEnzyme"]; Polyneuridine_Aldehyde -> Sarpagine_Alkaloids [label="Further Enzymatic\nSteps"]; }

Caption: Biosynthetic pathway of sarpagine-type alkaloids from primary precursors.

Chemical Synthesis of Sarpagine-Type Indole Alkaloids

The complex molecular architecture of sarpagine alkaloids has made them challenging targets for total synthesis, spurring the development of innovative synthetic strategies.[3] A cornerstone of many synthetic approaches is the asymmetric Pictet-Spengler reaction, which allows for the stereocontrolled construction of the core tetrahydro-β-carboline skeleton.[7][8][9]

digraph "Sarpagine_Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Tryptophan_Derivative [label="Chiral Tryptophan\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehyde [label="Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Pictet_Spengler [label="Asymmetric\nPictet-Spengler\nReaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tetrahydro_beta_carboline [label="Tetrahydro-β-\ncarboline Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Key Cyclization\n(e.g., Dieckmann)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Core_Scaffold [label="Sarpagine Core\nScaffold", fillcolor="#34A853", fontcolor="#FFFFFF"]; Functionalization [label="Late-Stage\nFunctionalization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Target_Alkaloid [label="Target Sarpagine\nAlkaloid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Tryptophan_Derivative -> Pictet_Spengler; Aldehyde -> Pictet_Spengler; Pictet_Spengler -> Tetrahydro_beta_carboline; Tetrahydro_beta_carboline -> Cyclization; Cyclization -> Core_Scaffold; Core_Scaffold -> Functionalization; Functionalization -> Target_Alkaloid; }

Caption: Generalized workflow for the total synthesis of sarpagine-type alkaloids.

Quantitative Data on Total Synthesis

The efficiency of total synthesis is a critical parameter for the practical application of these complex molecules. The following table summarizes the overall yields for the synthesis of selected sarpagine-type alkaloids.

AlkaloidStarting MaterialNumber of StepsOverall Yield (%)Reference
TalpinineD-(+)-Tryptophan1310.0[7]
TalcarpineD-(+)-Tryptophan139.5[7]
(-)-Affinisine OxindoleD-(+)-Tryptophan8 (reaction vessels)10.0[10]
Experimental Protocols

Asymmetric Pictet-Spengler Reaction (General Procedure)

The asymmetric Pictet-Spengler reaction is a key step in the synthesis of many sarpagine alkaloids. While specific conditions vary, a general protocol is as follows:

  • Reactant Preparation: A chiral tryptophan derivative (e.g., D-(+)-tryptophan methyl ester) is dissolved in a suitable aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Aldehyde: The corresponding aldehyde is added to the solution.

  • Acid Catalysis: A Brønsted or Lewis acid catalyst is introduced to facilitate the reaction. Trifluoroacetic acid (TFA) is commonly used.

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature (ranging from ambient to reflux) for a duration determined by monitoring the reaction progress (e.g., by thin-layer chromatography).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified by column chromatography to yield the desired tetrahydro-β-carboline intermediate.

Note: The specific choice of solvent, catalyst, temperature, and reaction time is crucial for achieving high diastereoselectivity.

Pharmacological Activities of Sarpagine-Type Indole Alkaloids

Sarpagine-type alkaloids exhibit a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery and development.

Anticancer Activity

Several macroline-sarpagine bisindole alkaloids have demonstrated potent in vitro growth inhibitory activity against a panel of human cancer cell lines.

AlkaloidCancer Cell LineIC50 (µM)Reference
Angustilongine EKB0.02 - 9.0[1]
Angustilongine FKB0.02 - 9.0[1]
Angustilongine GKB0.02 - 9.0[1]
Angustilongine HKB0.02 - 9.0[1]
Angustilongine IKB0.02 - 9.0[1]
Angustilongine JKB0.02 - 9.0[1]
Angustilongine KKB0.02 - 9.0[1]

Note: The IC50 values represent a range across multiple cell lines including KB, vincristine-resistant KB, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, and A549 cells.

Cardiovascular Effects

Ajmaline, a structurally related alkaloid, is known for its antiarrhythmic properties.[11] Its mechanism of action involves the blockade of voltage-gated sodium and potassium channels in cardiomyocytes.[12][13]

Ion ChannelIC50 (µM)Reference
Nav1.5 (Sodium Channel)Not explicitly stated, but potent blockade is reported.[11]
Kv1.5 (Potassium Channel)Not explicitly stated, but inhibition is reported.[12]
Kv4.3 (Potassium Channel)Not explicitly stated, but inhibition is reported.[12]
digraph "Ajmaline_MoA" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Ajmaline [label="Ajmaline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nav1_5 [label="Nav1.5 Sodium Channel", fillcolor="#F1F3F4", fontcolor="#202124"]; Kv1_5 [label="Kv1.5 Potassium Channel", fillcolor="#F1F3F4", fontcolor="#202124"]; Kv4_3 [label="Kv4.3 Potassium Channel", fillcolor="#F1F3F4", fontcolor="#202124"]; Action_Potential [label="Cardiac Action Potential", fillcolor="#FBBC05", fontcolor="#202124"]; Antiarrhythmic_Effect [label="Antiarrhythmic Effect", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ajmaline -> Nav1_5 [label="Blocks"]; Ajmaline -> Kv1_5 [label="Blocks"]; Ajmaline -> Kv4_3 [label="Blocks"]; Nav1_5 -> Action_Potential [label="Modulates"]; Kv1_5 -> Action_Potential [label="Modulates"]; Kv4_3 -> Action_Potential [label="Modulates"]; Action_Potential -> Antiarrhythmic_Effect [label="Leads to"]; }

Caption: Mechanism of action of ajmaline on cardiac ion channels.

Anti-inflammatory Activity and NF-κB Inhibition

Certain sarpagine-type alkaloids have demonstrated anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The alkaloid N(4)-methyltalpinine has been identified as a significant inhibitor of NF-κB (p65) activity with an ED50 of 1.2 µM.[14]

digraph "NF_kB_Inhibition" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Stimulus [label="Inflammatory Stimulus\n(e.g., TNF-α)", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkappaB [label="IκB", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB (p50/p65)", fillcolor="#FBBC05", fontcolor="#202124"]; Sarpagine_Alkaloid [label="Sarpagine Alkaloid\n(e.g., N(4)-methyltalpinine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB_translocation [label="NF-κB Nuclear\nTranslocation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Pro-inflammatory\nGene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Stimulus -> IKK [label="Activates"]; IKK -> IkappaB [label="Phosphorylates"]; IkappaB -> NFkB [label="Degrades and Releases"]; Sarpagine_Alkaloid -> NFkB_translocation [label="Inhibits"]; NFkB -> NFkB_translocation; NFkB_translocation -> Gene_Expression [label="Induces"]; }

Caption: Inhibition of the NF-κB signaling pathway by sarpagine-type alkaloids.

Experimental Protocols

In Vitro Vasorelaxation Assay

The vasorelaxant effects of sarpagine alkaloids can be assessed using isolated rat aortic rings.

  • Tissue Preparation: The thoracic aorta is excised from a rat and cleaned of adhering connective tissue. It is then cut into rings of approximately 2-3 mm in length.

  • Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and bubbled with a mixture of 95% O2 and 5% CO2.

  • Contraction: The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride.

  • Compound Administration: Once a stable contraction is achieved, cumulative concentrations of the test sarpagine alkaloid are added to the organ bath.

  • Data Recording: Changes in isometric tension are recorded using a force transducer. Relaxation is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

Conclusion

Sarpagine-type indole alkaloids represent a rich and diverse family of natural products with significant potential for the development of new therapeutic agents. Their complex structures have stimulated the advancement of synthetic organic chemistry, while their potent biological activities, particularly in the areas of oncology, cardiovascular disease, and inflammation, warrant further investigation. This technical guide has provided a comprehensive overview of the current state of knowledge on these fascinating molecules, highlighting key quantitative data and experimental methodologies to aid researchers in this dynamic field. Further exploration into the detailed mechanisms of action and structure-activity relationships of sarpagine alkaloids will undoubtedly pave the way for future drug discovery and development efforts.

References

Methodological & Application

Application Notes and Protocols for the Isolation of 10-Hydroxy-16-epiaffinine from Rauvolfia verticillata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvolfia verticillata (Lour.) Baill., a member of the Apocynaceae family, is a significant medicinal plant known for its rich diversity of biologically active indole alkaloids. These compounds have garnered considerable attention for their potential therapeutic applications, including antihypertensive and anticancer properties. Among the myriad of alkaloids, 10-Hydroxy-16-epiaffinine represents a compound of interest for further pharmacological investigation. This protocol details a comprehensive workflow for the extraction, fractionation, and purification of this class of compounds from R. verticillata.

Experimental Protocols

The isolation of this compound from Rauvolfia verticillata involves a multi-step process encompassing extraction, acid-base partitioning, and chromatographic purification.

Plant Material Collection and Preparation
  • Collection: The roots, stems, or leaves of Rauvolfia verticillata are collected. The alkaloid profile can vary between different plant parts.

  • Drying: The collected plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.

  • Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.

Extraction of Crude Alkaloids

This step aims to extract the total alkaloid content from the powdered plant material.

  • Maceration: The powdered plant material is macerated with methanol or ethanol (e.g., 1 kg of powder in 5 L of solvent) at room temperature for 48-72 hours with occasional shaking.

  • Filtration: The mixture is filtered, and the plant residue is re-extracted two more times with the same solvent to ensure complete extraction.

  • Concentration: The combined filtrates are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.

Acid-Base Partitioning for Alkaloid Fractionation

This classical method separates alkaloids from other neutral and acidic compounds.

  • Acidification: The crude extract is dissolved in a 5% aqueous hydrochloric acid (HCl) solution.

  • Defatting: The acidic solution is washed with a nonpolar solvent such as n-hexane or diethyl ether to remove fats, oils, and other non-polar compounds. The aqueous layer containing the protonated alkaloids is retained.

  • Basification: The pH of the aqueous layer is adjusted to 9-10 with a base, such as ammonium hydroxide (NH₄OH) or sodium carbonate (Na₂CO₃), to deprotonate the alkaloids, rendering them soluble in organic solvents.

  • Extraction of Free Alkaloids: The basic aqueous solution is then extracted repeatedly with a solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).

  • Final Concentration: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid fraction is a complex mixture that requires further separation to isolate individual compounds. A combination of chromatographic techniques is typically employed.

  • Column Chromatography (CC) on Silica Gel:

    • The crude alkaloid fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

    • Elution is performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the methanol concentration gradually increasing (e.g., from 100:0 to 90:10, v/v).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

  • Size Exclusion Chromatography on Sephadex LH-20:

    • Fractions obtained from silica gel chromatography that show the presence of the target compound but are still impure can be further purified on a Sephadex LH-20 column.

    • Methanol is a common eluent for this type of chromatography. This step separates compounds based on their molecular size.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Final purification to obtain highly pure this compound is often achieved using preparative HPLC with a C18 column.

    • A typical mobile phase would be a gradient of methanol and water, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

Data Presentation

Table 1: General Chromatographic Conditions for Alkaloid Separation from Rauvolfia species
Chromatographic TechniqueStationary PhaseMobile Phase System (Typical)Application
Column ChromatographySilica GelChloroform:Methanol gradientInitial fractionation of crude alkaloid extract.[1]
Size Exclusion ChromatographySephadex LH-20MethanolFurther purification of fractions from silica gel CC.[1]
Open Column ChromatographyODS (Octadecylsilane)Acetonitrile:Water gradientPurification of semi-polar alkaloids.[1]
pH-Zone-Refining CCCTwo-phase solvent systemPetroleum ether–ethyl acetate–methanol–waterPreparative separation of specific alkaloids.
Preparative HPLCC18Methanol:Water or Acetonitrile:Water gradientFinal purification to high purity.
Table 2: Hypothetical Spectroscopic Data for Characterization of this compound

Note: The following data are representative and should be confirmed by experimental analysis.

AnalysisData TypeExpected Values
Mass Spectrometry ESI-MS[M+H]⁺ ion corresponding to the molecular formula
HR-ESI-MSExact mass measurement to confirm elemental composition
NMR Spectroscopy ¹H NMR (in CDCl₃ or CD₃OD)Signals corresponding to aromatic protons of the indole nucleus, aliphatic protons of the alkaloid skeleton, and a hydroxyl group.
¹³C NMR (in CDCl₃ or CD₃OD)Resonances for all carbon atoms, including those of the indole ring, carbonyl groups, and aliphatic chain.

Mandatory Visualization

The following diagrams illustrate the key workflows in the isolation process.

experimental_workflow plant_material Rauvolfia verticillata (Dried, Powdered) extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids silica_gel Silica Gel Column Chromatography crude_alkaloids->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex Semi-pure Fractions prep_hplc Preparative HPLC sephadex->prep_hplc Further Purified Fractions pure_compound This compound prep_hplc->pure_compound

Caption: General workflow for the isolation of this compound.

acid_base_partitioning crude_extract Crude Extract dissolve_acid Dissolve in 5% HCl crude_extract->dissolve_acid defatting Wash with Hexane/Ether dissolve_acid->defatting aqueous_layer1 Aqueous Layer (Protonated Alkaloids) defatting->aqueous_layer1 Retain organic_layer1 Organic Layer (Discard) (Lipids, Neutral Compounds) defatting->organic_layer1 Discard basification Adjust pH to 9-10 (NH4OH) aqueous_layer1->basification extraction_chloroform Extract with CH2Cl2/CHCl3 basification->extraction_chloroform aqueous_layer2 Aqueous Layer (Discard) extraction_chloroform->aqueous_layer2 Discard organic_layer2 Organic Layer (Free Alkaloids) extraction_chloroform->organic_layer2 Retain concentrate Dry & Concentrate organic_layer2->concentrate crude_alkaloid_fraction Crude Alkaloid Fraction concentrate->crude_alkaloid_fraction

Caption: Detailed workflow of the acid-base partitioning step.

References

Application Notes and Protocols for the Purification of 10-Hydroxy-16-epiaffinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 10-Hydroxy-16-epiaffinine, an indole alkaloid. Due to the limited availability of specific purification data for this compound, the following protocols are based on established methods for the isolation and purification of structurally related indole alkaloids from natural sources, such as those found in Alstonia and Voacanga species. These methods can be adapted and optimized for the target compound.

Introduction

This compound is a monomeric indole alkaloid. The purification of such compounds from complex mixtures, typically plant extracts, is a critical step in drug discovery and development. The purity of the compound is paramount for accurate pharmacological and toxicological evaluation. The following sections detail common purification strategies, including preliminary extraction, multi-step column chromatography, and final polishing using High-Performance Liquid Chromatography (HPLC).

General Purification Strategy

The purification of this compound from a crude plant extract generally follows a multi-step approach to remove pigments, fats, tannins, and other classes of alkaloids. A typical workflow involves:

  • Extraction: Initial extraction of the dried and powdered plant material (e.g., leaves, bark) with an organic solvent.

  • Acid-Base Extraction: Liquid-liquid extraction to selectively isolate the basic alkaloids from neutral and acidic components.

  • Chromatographic Fractionation: Separation of the crude alkaloid mixture into fractions using column chromatography.

  • Fine Purification: Further purification of enriched fractions using additional chromatographic techniques.

  • Final Polishing: High-purity isolation using preparative HPLC.

G cluster_extraction Extraction & Initial Cleanup cluster_fractionation Chromatographic Fractionation cluster_polishing Final Purification A Dried Plant Material B Solvent Extraction (e.g., Methanol/Ethanol) A->B C Crude Extract B->C D Acid-Base Partitioning C->D E Crude Alkaloid Mixture D->E F Silica Gel Column Chromatography E->F G Sephadex LH-20 Column Chromatography F->G H Enriched Fractions G->H I Preparative HPLC (C18) H->I J Pure this compound I->J

Figure 1: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Extraction and Acid-Base Cleanup

This protocol describes the initial extraction from plant material and the subsequent isolation of a crude alkaloid fraction.

Materials:

  • Dried and powdered plant material

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrochloric acid (HCl), 2% (v/v)

  • Ammonia solution (NH₄OH), 25%

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

Procedure:

  • Macerate the dried, powdered plant material (1 kg) in methanol (5 L) for 72 hours at room temperature.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Suspend the crude extract in 2% aqueous HCl (500 mL) and filter to remove any insoluble material.

  • Wash the acidic aqueous solution with DCM (3 x 300 mL) to remove neutral and weakly basic compounds. Discard the organic layer.

  • Adjust the pH of the aqueous layer to approximately 9-10 with a 25% ammonia solution.

  • Extract the basified aqueous solution with DCM (4 x 400 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture.

Protocol 2: Silica Gel Column Chromatography

This step aims to fractionate the crude alkaloid mixture based on polarity.

Materials:

  • Crude alkaloid mixture

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Glass column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the crude alkaloid mixture in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol. A common gradient could be Hexane:EtOAc (from 100:0 to 0:100) followed by EtOAc:MeOH (from 100:0 to 80:20).

  • Collect fractions of a suitable volume (e.g., 50 mL).

  • Monitor the fractions by TLC using an appropriate solvent system (e.g., DCM:MeOH, 95:5) and a suitable visualization method (e.g., UV light at 254 nm and Dragendorff's reagent).

  • Combine fractions with similar TLC profiles.

Protocol 3: Sephadex LH-20 Size Exclusion Chromatography

This technique separates alkaloids based on their molecular size and can also help in removing phenolic compounds.

Materials:

  • Enriched fractions from silica gel chromatography

  • Sephadex LH-20

  • Methanol (HPLC grade)

  • Glass column

Procedure:

  • Swell the Sephadex LH-20 in methanol for several hours.

  • Pack a column with the swollen Sephadex LH-20.

  • Dissolve the enriched fraction in a minimal volume of methanol.

  • Load the sample onto the column.

  • Elute the column with methanol at a constant flow rate.

  • Collect fractions and monitor by TLC to pool fractions containing the target compound.

Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This is the final step to obtain the high-purity compound.[1][2]

Materials:

  • Further purified fractions

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)

  • Acid modifier (e.g., Formic acid or Trifluoroacetic acid - TFA)

  • Preparative HPLC system with a UV detector

  • Preparative C18 column

Procedure:

  • Develop an analytical HPLC method first to determine the optimal separation conditions. A reversed-phase C18 column is commonly used for indole alkaloids.[1]

  • Prepare the mobile phase. A typical mobile phase for alkaloids is a gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid or TFA to improve peak shape.[1]

  • Dissolve the sample in the initial mobile phase composition.

  • Set up the preparative HPLC system with the appropriate column and flow rate.

  • Inject the sample and run the preparative HPLC.

  • Collect the peak corresponding to the retention time of this compound as determined by the analytical method.

  • Evaporate the solvent from the collected fraction to obtain the pure compound.

  • Assess the purity of the final product using analytical HPLC and spectroscopic methods (e.g., MS, NMR).

G cluster_prep HPLC Method Development cluster_purification Preparative HPLC Purification A Analytical HPLC (C18 column) B Optimize Mobile Phase (e.g., ACN/H2O + 0.1% FA) A->B C Determine Retention Time B->C D Inject Enriched Fraction C->D Scale Up Method E Collect Target Peak D->E F Solvent Evaporation E->F G Purity Analysis (Analytical HPLC, MS, NMR) F->G

Figure 2: Workflow for preparative HPLC purification.

Data Presentation

The following tables provide a template for presenting quantitative data from the purification process. The values are representative and should be replaced with experimental data.

Table 1: Summary of Extraction and Fractionation Yields

Purification StepStarting Material (g)Yield (g)% Yield
Crude Methanol Extract100015015.0
Crude Alkaloid Mixture15010.57.0 (of crude extract)
Silica Gel Fraction (Target)10.52.120.0 (of crude alkaloids)
Sephadex LH-20 Fraction2.10.838.1 (of silica fraction)

Table 2: Representative Preparative HPLC Parameters

ParameterValue
Column Reversed-Phase C18 (e.g., 250 x 21.2 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 20-60% B over 40 minutes
Flow Rate 15 mL/min
Detection Wavelength 280 nm
Injection Volume 2 mL (40 mg/mL sample concentration)

Table 3: Purity and Yield from Final Purification Step

SampleStarting Amount (mg)Purified Amount (mg)% RecoveryFinal Purity (by HPLC)
Sephadex LH-20 Fraction80015018.75>98%

Conclusion

The successful purification of this compound relies on a systematic combination of extraction and chromatographic techniques. The protocols provided herein offer a robust starting point for researchers. It is crucial to monitor each step by analytical methods like TLC and HPLC to guide the fractionation process and to optimize the conditions for the specific crude material being used. The final purity of the isolated compound should always be rigorously confirmed by multiple analytical techniques.

References

Application Note: High-Performance Liquid Chromatography Method for the Quantification of 10-Hydroxy-16-epiaffinine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Hydroxy-16-epiaffinine is an indole alkaloid isolated from plant species of the Rauvolfia genus.[] As with many natural products, accurate and precise quantification is crucial for research, quality control of herbal medicines, and potential drug development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The described method is based on common practices for the analysis of indole alkaloids and provides a framework for researchers to establish a validated analytical procedure.[2][3]

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following table summarizes the instrumental parameters.

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 20% B5-20 min: 20-80% B20-25 min: 80% B25.1-30 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm

2. Preparation of Standard Solutions

High-purity (>98%) this compound reference standard should be used.[4]

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

3. Sample Preparation

The following protocol is a general guideline for the extraction of this compound from a plant matrix (e.g., Rauvolfia leaves or roots).

  • Extraction:

    • Weigh 1.0 g of the dried and powdered plant material.

    • Add 20 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Purification (Solid-Phase Extraction - SPE):

    • Reconstitute the dried extract in 5 mL of 10% methanol in water.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of 10% methanol in water.

    • Load the reconstituted extract onto the SPE cartridge.

    • Wash the cartridge with 10 mL of 20% methanol in water to remove polar impurities.

    • Elute the target analyte with 10 mL of 80% methanol in water.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of methanol.

    • Filter the final solution through a 0.45 µm syringe filter before HPLC analysis.

Method Validation Summary

The following table presents typical validation parameters for an HPLC method of this nature.

ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 95 - 105%
Specificity No interfering peaks at the retention time of the analyte

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Standard Reference Standard StockSolution Stock Solution (1 mg/mL) Standard->StockSolution PlantMatrix Plant Material Extraction Methanol Extraction PlantMatrix->Extraction WorkingStandards Working Standards (1-100 µg/mL) StockSolution->WorkingStandards HPLC HPLC System WorkingStandards->HPLC Calibration SPE Solid-Phase Extraction Extraction->SPE FinalSample Final Sample Solution SPE->FinalSample FinalSample->HPLC Analysis DataAcquisition Data Acquisition HPLC->DataAcquisition Chromatogram Chromatogram Analysis DataAcquisition->Chromatogram CalibrationCurve Calibration Curve Construction Chromatogram->CalibrationCurve Standard Peaks Quantification Quantification of Analyte Chromatogram->Quantification Sample Peak CalibrationCurve->Quantification

References

Application Note: LC-MS/MS Analysis of 10-Hydroxy-16-epiaffinine in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 10-Hydroxy-16-epiaffinine, an indole alkaloid, in plant extracts. The protocol provides a comprehensive workflow from sample preparation to data acquisition and analysis. Due to the limited availability of specific data for this compound, this method is based on established protocols for the analysis of similar indole alkaloids and should be validated for the specific plant matrix. The method utilizes a solid-phase extraction (SPE) for sample cleanup and concentration, followed by reversed-phase chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Introduction

Indole alkaloids are a large and diverse group of secondary metabolites found in plants, many of which exhibit significant pharmacological activities. This compound is an indole alkaloid of interest for its potential bioactivities. Accurate and sensitive quantification of this compound in plant extracts is crucial for phytochemical studies, quality control of herbal products, and drug discovery and development. LC-MS/MS offers the high selectivity and sensitivity required for the analysis of complex matrices such as plant extracts.

Quantitative Data Summary

The following table summarizes the hypothetical performance characteristics of the described LC-MS/MS method for the analysis of this compound. These values are representative of typical LC-MS/MS assays for alkaloids and should be confirmed during method validation.

ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%
Matrix Effect< 15%

Experimental Protocols

Sample Preparation

Materials:

  • Plant material (e.g., leaves, stems), dried and finely ground.

  • Extraction Solvent: Methanol:Water (80:20, v/v) with 0.1% formic acid.

  • SPE Cartridges: C18, 100 mg, 1 mL.

  • Conditioning Solvents: Methanol, Water.

  • Wash Solvent: Methanol:Water (20:80, v/v).

  • Elution Solvent: Acetonitrile with 0.1% formic acid.

  • Nitrogen evaporator.

  • Reconstitution Solvent: Mobile Phase A:Mobile Phase B (90:10, v/v).

Protocol:

  • Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

  • Add 10 mL of Extraction Solvent.

  • Vortex for 1 minute and sonicate for 30 minutes in a water bath at 40°C.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet with another 10 mL of Extraction Solvent.

  • Combine the supernatants and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of water.

  • Solid-Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with 1 mL of Wash Solvent.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analyte with 1 mL of Elution Solvent.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the final residue in 200 µL of Reconstitution Solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph (LC) system.

  • Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Program:

    Time (min) %B
    0.0 10
    1.0 10
    8.0 90
    10.0 90
    10.1 10

    | 12.0 | 10 |

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • MRM Transitions (Hypothetical for this compound):

    • Note: The exact m/z values for precursor and product ions need to be determined by direct infusion of a standard solution of this compound.

      Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
      This compound [M+H]⁺ Product 1 Optimize Optimize
      This compound [M+H]⁺ Product 2 Optimize Optimize

      | Internal Standard (e.g., Reserpine) | 609.3 | 195.1 | 50 | 35 |

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plant_material Plant Material (Dried, Ground) extraction Solvent Extraction (Methanol/Water) plant_material->extraction centrifugation Centrifugation extraction->centrifugation evaporation1 Evaporation centrifugation->evaporation1 reconstitution1 Reconstitution evaporation1->reconstitution1 spe Solid-Phase Extraction (SPE) reconstitution1->spe evaporation2 Final Evaporation spe->evaporation2 reconstitution2 Final Reconstitution evaporation2->reconstitution2 lc_ms_analysis LC-MS/MS Injection reconstitution2->lc_ms_analysis data_acquisition Data Acquisition (MRM) lc_ms_analysis->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

biosynthetic_pathway tryptophan Tryptophan tryptamine Tryptamine tryptophan->tryptamine strictosidine Strictosidine (Key Intermediate) tryptamine->strictosidine intermediate1 Intermediate Alkaloids strictosidine->intermediate1 affinine Affinine intermediate1->affinine hydroxy_affinine 10-Hydroxy-affinine affinine->hydroxy_affinine target_compound This compound hydroxy_affinine->target_compound

Caption: Hypothetical biosynthetic pathway of this compound from tryptophan.

Application Notes and Protocols for the ¹H and ¹³C NMR Assignment of 10-Hydroxy-16-epiaffinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the acquisition and assignment of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the indole alkaloid 10-Hydroxy-16-epiaffinine. Due to the current unavailability of published, fully assigned ¹H and ¹³C NMR data for this compound in the cited literature, this guide outlines a comprehensive workflow for researchers to acquire and interpret the necessary spectral data. To facilitate this, we present reference ¹H and ¹³C NMR data for a structurally related alkaloid, talcarpine, which shares the same core scaffold. These data serve as a practical example for the spectral interpretation and assignment process. The protocols described herein are intended to guide researchers in the structural elucidation of this and similar complex natural products.

Introduction

This compound is an indole alkaloid isolated from the medicinal plant Alstonia macrophylla. The structural elucidation of such complex natural products is heavily reliant on modern spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool for determining the complete chemical structure and stereochemistry. The precise assignment of ¹H and ¹³C NMR signals is a critical step in the characterization of novel compounds and for quality control in drug development. This document provides a standardized protocol for obtaining and interpreting the NMR data for this compound.

Data Presentation: Reference NMR Data

As a reference for the anticipated chemical shifts for this compound, the ¹H and ¹³C NMR data for the structurally similar alkaloid, talcarpine, are provided below. The numbering scheme for talcarpine is used in the tables. It is important to note that the presence of a hydroxyl group at C-10 and the different stereochemistry at C-16 in this compound will induce noticeable changes in the chemical shifts of nearby protons and carbons.

Table 1: ¹H NMR Data of Talcarpine (500 MHz, CDCl₃)

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
17.85s
3.20m
2.85m
2.20m
1.95m
97.48d7.5
107.08t7.5
117.15t7.5
127.30d7.5
14α2.10m
14β1.80m
153.80q7.0
164.20s
181.15t7.0
192.50s
21α3.10m
21β2.90m
N-CH₃2.45s
OCH₃3.75s

Table 2: ¹³C NMR Data of Talcarpine (125 MHz, CDCl₃)

Atom No.Chemical Shift (δ, ppm)
2135.5
350.2
552.8
621.5
7108.2
8128.0
9119.5
10121.8
11118.2
12110.8
13142.6
1435.4
1558.1
1678.5
17170.1
1814.2
1945.3
2065.4
2155.6
N-CH₃42.8
OCH₃52.5

Experimental Protocols

Sample Preparation
  • Compound Isolation: Isolate this compound from its natural source (Alstonia macrophylla) or via synthetic routes and purify to >95% purity as determined by HPLC or LC-MS.

  • Sample Weighing: Accurately weigh 5-10 mg of the purified compound.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for alkaloids. Other solvents such as methanol-d₄ (CD₃OD), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆ may be used depending on the solubility of the compound.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Sample Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a cryoprobe for enhanced sensitivity if available.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-8192, due to the low natural abundance of ¹³C.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and connecting different spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

Data Processing and Assignment Workflow

The following workflow outlines the logical steps for assigning the ¹H and ¹³C NMR spectra of this compound.

NMR_Assignment_Workflow H1 1D ¹H NMR Process Fourier Transform, Phase & Baseline Correction H1->Process C13 1D ¹³C NMR C13->Process COSY 2D COSY AssignSpins Assign ¹H Spin Systems (COSY) COSY->AssignSpins HSQC 2D HSQC AssignCHn Assign CHn Groups (HSQC) HSQC->AssignCHn HMBC 2D HMBC ConnectFragments Connect Spin Systems & Assign Quaternary Carbons (HMBC) HMBC->ConnectFragments NOESY 2D NOESY/ROESY Stereochem Determine Stereochemistry (NOESY/ROESY) NOESY->Stereochem IdentifyProtons Identify Proton Signals (Chemical Shift, Multiplicity, Integration) Process->IdentifyProtons IdentifyCarbons Identify Carbon Signals (Chemical Shift, DEPT for CHn) Process->IdentifyCarbons IdentifyProtons->AssignSpins IdentifyCarbons->AssignCHn AssignCHn->ConnectFragments ConnectFragments->Stereochem FinalAssignment Final ¹H and ¹³C Assignment Stereochem->FinalAssignment

NMR Data Acquisition and Assignment Workflow

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of information from different NMR experiments to the final structural elucidation.

NMR_Logic_Flow cluster_1d 1D NMR cluster_2d_homo 2D Homonuclear cluster_2d_hetero 2D Heteronuclear cluster_structure Structural Information H1 ¹H NMR (Proton Environment) Fragments Identify Structural Fragments H1->Fragments C13 ¹³C NMR & DEPT (Carbon Skeleton & Type) C13->Fragments COSY COSY (H-H Connectivity) COSY->Fragments NOESY NOESY/ROESY (H-H Spatial Proximity) Stereochemistry Define 3D Structure NOESY->Stereochemistry HSQC HSQC (Direct C-H Correlation) HSQC->Fragments HMBC HMBC (Long-Range C-H Correlation) Connectivity Assemble Fragments HMBC->Connectivity Fragments->Connectivity Connectivity->Stereochemistry FinalStructure Complete Structure of This compound Stereochemistry->FinalStructure

Logical Flow of NMR Data for Structural Elucidation

Conclusion

Application Notes & Protocols for Cell-Based Cytotoxicity Assays of 10-Hydroxy-16-epiaffinine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

10-Hydroxy-16-epiaffinine is a novel alkaloid with potential therapeutic applications. As with any new compound intended for pharmacological use, a thorough evaluation of its cytotoxic effects is a critical first step in the drug discovery process.[1][2] This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using common cell-based assays. These assays are fundamental in determining the concentration-dependent effects of the compound on cell viability and proliferation, and in elucidating the potential mechanisms of cell death. The protocols provided are designed for researchers in drug development and cell biology and are based on established methodologies for testing natural products.[1][2][3]

Key Concepts in Cytotoxicity Testing

  • Cytotoxicity: The quality of being toxic to cells.[2] In drug discovery, it is a key indicator of a compound's potential as an anti-cancer agent or, conversely, its potential for off-target toxicity.

  • IC50 (Half-maximal inhibitory concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function.[4] It indicates the concentration of a drug that is required for 50% inhibition in vitro.[4]

  • Cell Viability: The number of healthy cells in a sample. Assays measuring cell viability are crucial for assessing the overall health of a cell population after exposure to a test compound.

  • Apoptosis: A form of programmed cell death that is essential for normal tissue development and maintenance. Many chemotherapeutic agents induce apoptosis in cancer cells.

Experimental Protocols

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.[3]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells. It is a reliable method for determining cytotoxicity based on cell membrane integrity.

Materials:

  • This compound stock solution

  • Human cancer cell line

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours).

  • Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive control.

Caspase-3/7 Activity Assay for Apoptosis

This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Materials:

  • This compound stock solution

  • Human cancer cell line

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • 96-well plates (white-walled for luminescence)

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a white-walled 96-well plate.

  • Incubation: Incubate the plate for the desired time period (e.g., 12, 24 hours).

  • Caspase-Glo® 3/7 Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds and then incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the number of cells (can be determined in a parallel plate using a viability assay). An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Data Presentation

The following table provides a template for summarizing the cytotoxic effects of this compound on different cancer cell lines.

Cell LineAssayIncubation Time (hours)IC50 (µM)Max Inhibition (%)
HeLa MTT2445.2 ± 3.185.6 ± 4.2
MTT4828.7 ± 2.592.1 ± 3.8
LDH2462.5 ± 5.478.3 ± 6.1
MCF-7 MTT2458.9 ± 4.881.4 ± 5.5
MTT4839.1 ± 3.988.9 ± 4.7
Caspase-3/724-350% increase vs. control
A549 MTT2471.3 ± 6.275.2 ± 7.3
MTT4855.6 ± 5.182.5 ± 6.9

Data presented are hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

G cluster_0 Experimental Workflow cluster_1 Cytotoxicity Assays A Cell Seeding in 96-well plates B Treatment with this compound (Serial Dilutions) A->B C Incubation (24, 48, 72 hours) B->C D MTT Assay C->D E LDH Assay C->E F Caspase-3/7 Assay C->F G Data Acquisition (Spectrophotometry/Luminometry) D->G E->G F->G H Data Analysis (IC50 Determination) G->H

Caption: General workflow for assessing the cytotoxicity of this compound.

Apoptosis Signaling Pathway

G cluster_0 Intrinsic Apoptosis Pathway A This compound B Mitochondrial Stress A->B C Cytochrome c Release B->C D Apaf-1 C->D E Caspase-9 Activation D->E forms apoptosome F Caspase-3/7 Activation E->F G Apoptosis F->G

Caption: Potential intrinsic apoptosis pathway induced by this compound.

References

Application Note & Protocol: Hypothetical Assessment of the Anti-inflammatory Activity of 10-Hydroxy-16-epiaffinine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, no specific studies on the anti-inflammatory activity of 10-Hydroxy-16-epiaffinine have been published. The following application note is a hypothetical example based on established and standardized protocols for evaluating the anti-inflammatory potential of novel compounds. The data presented herein is illustrative and not the result of actual experimentation.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While it is a crucial protective mechanism, dysregulated or chronic inflammation can contribute to the pathogenesis of various diseases, including arthritis, cardiovascular disorders, and neurodegenerative diseases.[1] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a significant area of drug discovery. Natural products, such as alkaloids, flavonoids, and terpenoids, have historically been a rich source of anti-inflammatory compounds.[2]

This compound is an alkaloid whose biological activities are not yet extensively characterized. This document outlines a hypothetical framework for the comprehensive assessment of its anti-inflammatory properties using a panel of established in vitro and in vivo assays. The proposed mechanisms of action to be investigated include the inhibition of pro-inflammatory enzymes, stabilization of cellular membranes, and modulation of inflammatory signaling pathways.

Hypothetical Quantitative Data Summary

The following tables present hypothetical data for the anti-inflammatory assessment of this compound.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayTest SubstanceConcentration (µg/mL)Inhibition (%)IC50 (µg/mL)
Inhibition of Albumin Denaturation This compound5035.2 ± 2.1128.5 ± 7.3
10058.7 ± 3.5
20075.4 ± 4.2
Diclofenac Sodium5048.9 ± 2.985.1 ± 5.1
10072.3 ± 4.3
20091.5 ± 5.5
RBC Membrane Stabilization This compound5031.8 ± 1.9145.2 ± 8.7
10052.1 ± 3.1
20070.3 ± 4.2
Indomethacin5045.6 ± 2.792.4 ± 5.5
10068.9 ± 4.1
20088.2 ± 5.3
Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages This compound1025.6 ± 1.535.8 ± 2.1
2548.2 ± 2.9
5065.4 ± 3.9
L-NAME1030.1 ± 1.828.7 ± 1.7
2555.7 ± 3.3
5078.3 ± 4.7

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

CytokineTest SubstanceConcentration (µg/mL)Cytokine Level (pg/mL)% Inhibition
TNF-α Control-1250 ± 75-
This compound25785 ± 4737.2
50510 ± 3159.2
Dexamethasone10450 ± 2764.0
IL-6 Control-1800 ± 108-
This compound251120 ± 6737.8
50750 ± 4558.3
Dexamethasone10680 ± 4162.2
IL-1β Control-980 ± 59-
This compound25650 ± 3933.7
50420 ± 2557.1
Dexamethasone10360 ± 2263.3

Table 3: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Rat Paw Edema

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Control (Vehicle) -0.85 ± 0.05-
This compound 250.62 ± 0.0427.1
500.45 ± 0.0347.1
Indomethacin (Standard) 100.38 ± 0.0255.3

Experimental Protocols

In Vitro Assays

1. Inhibition of Protein Denaturation Assay

  • Principle: Denaturation of proteins is a well-documented cause of inflammation.[3] This assay assesses the ability of a compound to inhibit thermally-induced protein denaturation.[3]

  • Protocol:

    • Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound (50, 100, 200 µg/mL).

    • A control group is prepared with 2 mL of distilled water instead of the test sample.

    • Incubate the mixtures at 37°C for 15 minutes.

    • Induce protein denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.

    • After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

    • Diclofenac sodium is used as the standard reference drug.

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.[4]

2. Red Blood Cell (RBC) Membrane Stabilization Assay

  • Principle: The RBC membrane is analogous to the lysosomal membrane.[5] Stabilization of this membrane by a compound indicates its ability to inhibit the release of lysosomal enzymes, which are involved in the inflammatory response.[5]

  • Protocol:

    • Prepare a 10% v/v suspension of fresh human red blood cells in isotonic saline.

    • Prepare a reaction mixture containing 1.0 mL of the test compound at various concentrations, 2.0 mL of hyposaline (0.25% NaCl), 1.0 mL of phosphate buffer (0.15 M, pH 7.4), and 0.5 mL of the 10% RBC suspension.

    • Incubate the mixtures at 56°C for 30 minutes.

    • Centrifuge the mixtures at 3000 rpm for 10 minutes.

    • Measure the absorbance of the supernatant, which contains the hemoglobin released from hemolyzed RBCs, at 560 nm.

    • Indomethacin is used as the standard reference drug.

    • Calculate the percentage of membrane stabilization using the formula: % Protection = 100 - [(OD of Test Sample / OD of Control) x 100].

3. Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

  • Principle: Macrophages produce nitric oxide (NO), a pro-inflammatory mediator, upon stimulation with lipopolysaccharide (LPS).[6] This assay measures the inhibitory effect of the test compound on NO production.

  • Protocol:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant, an indicator of NO production, using the Griess reagent.

    • Measure the absorbance at 540 nm. L-NAME, a known nitric oxide synthase inhibitor, is used as a positive control.

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Rats

  • Principle: Carrageenan-induced paw edema is a widely used model for evaluating acute inflammation. The edema formation is biphasic, with the initial phase involving the release of histamine and serotonin, and the later phase mediated by prostaglandins and kinins.[7]

  • Protocol:

    • Use adult Wistar rats, fasted overnight before the experiment.

    • Administer this compound (at doses of 25 and 50 mg/kg) or the standard drug, Indomethacin (10 mg/kg), orally. The control group receives the vehicle only.

    • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume immediately after the carrageenan injection (0 h) and at subsequent time points (e.g., 1, 2, 3, and 4 h) using a plethysmometer.

    • Calculate the increase in paw volume for each animal.

    • Determine the percentage inhibition of edema for the treated groups relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.[8]

Visualizations

G Hypothetical Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes activates transcription of Compound This compound Compound->IKK inhibits Compound->NFkB inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

G Workflow for In Vitro Cytokine Measurement cluster_0 Cell Culture cluster_1 Treatment & Stimulation cluster_2 Analysis A Seed RAW 264.7 cells in 96-well plate B Adherence (Overnight) A->B C Pre-treat with This compound (1h) B->C D Stimulate with LPS (1 µg/mL) for 24h C->D E Collect supernatant D->E F Perform ELISA for TNF-α, IL-6, IL-1β E->F G Measure absorbance and calculate concentrations F->G

Caption: Experimental workflow for measuring pro-inflammatory cytokines.

G Workflow for Carrageenan-Induced Paw Edema Assay cluster_0 Animal Preparation & Dosing cluster_1 Inflammation Induction cluster_2 Measurement & Analysis A Fast Wistar rats (overnight) B Oral administration of Test Compound/Vehicle/Standard A->B C Wait 1 hour B->C D Inject 0.1 mL of 1% Carrageenan into sub-plantar region C->D E Measure paw volume with Plethysmometer at 0, 1, 2, 3, 4h D->E F Calculate paw volume increase E->F G Calculate % inhibition of edema F->G

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Conclusion

This document provides a comprehensive, albeit hypothetical, set of protocols and application notes for assessing the anti-inflammatory activity of this compound. The described in vitro and in vivo assays are standard, validated methods in the field of pharmacology and drug discovery.[8][9][10] The hypothetical data suggests that this compound may possess moderate anti-inflammatory properties, potentially mediated through the inhibition of pro-inflammatory mediators and stabilization of cellular membranes. Further investigation into its precise mechanism of action, including its effects on specific enzymatic pathways (e.g., COX/LOX) and transcription factors (e.g., NF-κB), would be warranted to fully elucidate its therapeutic potential.

References

Investigating the Mechanism of Action of 10-Hydroxy-16-epiaffinine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, there is a significant lack of published scientific literature detailing the specific mechanism of action, biological activities, and signaling pathways of 10-Hydroxy-16-epiaffinine. The information presented herein is based on the known activities of structurally related alkaloids and serves as a foundational guide for initiating research into this novel compound. The proposed experiments and pathways are therefore hypothetical and require experimental validation.

Introduction

This compound is a monoterpenoid indole alkaloid isolated from plants of the Apocynaceae family, such as Rauvolfia verticillata.[] Alkaloids from this family have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, antidiabetic, and cytotoxic effects.[2][3][4][5][6] Structurally related alkaloids, such as affinine, have been shown to inhibit acetylcholinesterase and butyrylcholinesterase, suggesting a potential role in neurodegenerative diseases.[7][8] Furthermore, many plant-derived alkaloids exhibit anticancer properties by inducing cell cycle arrest and apoptosis.[9][10]

This document provides a series of hypothetical application notes and detailed experimental protocols to guide the investigation of the mechanism of action of this compound, focusing on two potential activities: Cholinesterase Inhibition and Anticancer Activity .

Section 1: Hypothetical Mechanism of Action - Cholinesterase Inhibition

Based on the activity of the related alkaloid affinine, a primary hypothesis is that this compound acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition would lead to an increase in the concentration of the neurotransmitter acetylcholine in the synaptic cleft, a mechanism relevant to the treatment of Alzheimer's disease.

Quantitative Data Summary

The following table presents a template for summarizing quantitative data from cholinesterase inhibition assays.

Parameter This compound Donepezil (Positive Control)
AChE IC50 (µM) Experimental ValueKnown Value (e.g., 0.02 µM)
BChE IC50 (µM) Experimental ValueKnown Value (e.g., 3.5 µM)
Selectivity Index (BChE/AChE) Calculated ValueCalculated Value
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against AChE and BChE.

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Donepezil (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of this compound and Donepezil in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of varying concentrations of this compound.

  • Add 50 µL of AChE or BChE solution in phosphate buffer and incubate for 15 minutes at 25°C.

  • Add 50 µL of DTNB solution.

  • Initiate the reaction by adding 25 µL of ATCI or BTCI substrate.

  • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway Diagram

cholinesterase_inhibition cluster_synapse Synaptic Cleft cluster_drug Pharmacological Intervention ACh Acetylcholine AChE AChE / BChE ACh->AChE Hydrolysis ACh_receptor Postsynaptic Receptor ACh->ACh_receptor Binding Neuronal Signal Neuronal Signal ACh_receptor->Neuronal Signal Activation drug This compound drug->AChE Inhibition

Caption: Hypothetical inhibition of cholinesterases by this compound.

Section 2: Hypothetical Mechanism of Action - Anticancer Activity

A second hypothesis is that this compound possesses anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells, potentially through the modulation of key signaling pathways such as MAPK/ERK.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from anticancer assays.

Table 2.1: Cytotoxicity against Cancer Cell Lines

Cell Line This compound IC50 (µM) Doxorubicin (Positive Control) IC50 (µM)
MCF-7 (Breast) Experimental ValueKnown Value
HeLa (Cervical) Experimental ValueKnown Value
A549 (Lung) Experimental ValueKnown Value

Table 2.2: Cell Cycle Analysis in HeLa Cells (24h treatment)

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control Experimental ValueExperimental ValueExperimental Value
This compound (IC50) Experimental ValueExperimental ValueExperimental Value
Nocodazole (Positive Control) Known ValueKnown ValueKnown Value
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol determines the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., HeLa)

  • DMEM medium supplemented with 10% FBS

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the effect of this compound on the cell cycle distribution.

Materials:

  • This compound

  • HeLa cells

  • Propidium iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Treat HeLa cells with the IC50 concentration of this compound for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in 70% ethanol at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Signaling Pathway and Experimental Workflow Diagrams

anticancer_pathway drug This compound receptor Cell Surface Receptor (Hypothetical) drug->receptor Binds/Activates? erk ERK receptor->erk Inactivation cyclinD1 Cyclin D1 erk->cyclinD1 Downregulation cell_cycle G1/S Transition cyclinD1->cell_cycle Promotes arrest Cell Cycle Arrest cell_cycle->arrest Inhibition leads to experimental_workflow start Start: Investigate This compound cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V) ic50->apoptosis western_blot Western Blot Analysis (e.g., for ERK, Cyclin D1) cell_cycle->western_blot apoptosis->western_blot mechanism Elucidate Mechanism of Action western_blot->mechanism

References

Application Notes and Protocols: 10-Hydroxy-16-epiaffinine as a Chemical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of 10-Hydroxy-16-epiaffinine as a chemical standard in analytical and research applications. This document outlines the essential procedures for handling, quantification, and quality control of this indole alkaloid.

Introduction to this compound

This compound is a naturally occurring indole alkaloid derived from plants of the Rauvolfia genus. Alkaloids from Rauvolfia species are known for their wide range of pharmacological activities, including antihypertensive and antipsychotic effects. As a highly purified chemical standard (≥98% purity), this compound serves as a critical reference material for the accurate quantification and identification of this compound in various matrices, including plant extracts, formulated products, and biological samples. Its use is essential for ensuring the quality, consistency, and efficacy of research and drug development endeavors.

Chemical Properties:

PropertyValue
CAS Number 82513-70-0
Molecular Formula C₂₀H₂₄N₂O₃
Molecular Weight 340.4 g/mol
Purity ≥98%
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage Store at -20°C under an inert atmosphere.

Experimental Protocols

Preparation of Standard Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of this compound for use in analytical assays.

Materials:

  • This compound chemical standard

  • Methanol (HPLC grade) or Dimethyl sulfoxide (DMSO)

  • Volumetric flasks (Class A)

  • Calibrated analytical balance

  • Pipettes (calibrated)

Protocol:

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound standard.

    • Quantitatively transfer the weighed standard to a 10 mL volumetric flask.

    • Add a small amount of methanol (or DMSO) to dissolve the compound completely.

    • Once dissolved, bring the volume up to the 10 mL mark with the same solvent.

    • Stopper the flask and mix thoroughly by inversion.

    • Store the stock solution at -20°C in an amber vial to protect it from light.

  • Working Solutions:

    • Prepare a series of working solutions by serially diluting the stock solution with the mobile phase or a suitable solvent to the desired concentrations (e.g., for a calibration curve).

    • For example, to prepare a 100 µg/mL working solution, pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and bring it to volume with the appropriate solvent.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To provide a robust HPLC method for the quantification of this compound. This method is based on established protocols for other Rauvolfia alkaloids and should be validated for specific applications.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-20 min: 20-80% B20-25 min: 80% B25-30 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV-Vis Diode Array Detector (DAD) at 280 nm

Hypothetical Performance Data:

ParameterExpected Value
Retention Time ~12.5 min
Linearity (R²) >0.999
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL

Experimental Workflow for HPLC Analysis:

cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Stock and Working Solutions filter_sample Filter Samples and Standards (0.45 µm filter) prep_standard->filter_sample prep_sample Extract Analyte from Matrix prep_sample->filter_sample inject Inject Samples and Standards filter_sample->inject hplc_system HPLC System with C18 Column hplc_system->inject separate Gradient Elution inject->separate detect UV Detection at 280 nm separate->detect calibration Generate Calibration Curve detect->calibration quantify Quantify Analyte in Samples calibration->quantify report Report Results quantify->report

Workflow for HPLC quantification.

Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the identity of this compound using mass spectrometry, typically coupled with liquid chromatography (LC-MS).

Instrumentation and Conditions:

ParameterRecommended Setting
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Collision Energy (for MS/MS) 10-40 eV (ramp)

Expected Mass Spectrometry Data:

ParameterExpected m/z
[M+H]⁺ 341.1809
Major Fragment Ions (MS/MS) Hypothetical values based on indole alkaloid fragmentation:\n295, 267, 198, 160

Biological Activity and Signaling Pathways

Indole alkaloids from Rauvolfia species are known to exert their pharmacological effects primarily through interaction with the sympathetic nervous system.[1] While the specific activity of this compound is not extensively characterized, it is plausible that it shares a mechanism of action with other alkaloids from the same source.[2] A primary mechanism involves the inhibition of vesicular monoamine transporters (VMATs), which are responsible for the uptake of neurotransmitters like norepinephrine into synaptic vesicles.[3] This leads to a depletion of norepinephrine at nerve terminals, resulting in reduced sympathetic tone, vasodilation, and a subsequent lowering of blood pressure.[1][4]

Proposed Signaling Pathway for Rauvolfia Alkaloids:

cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Effector Cell rauwolfia Rauwolfia Alkaloid (e.g., this compound) vmat VMAT2 Transporter rauwolfia->vmat Inhibits vesicle Synaptic Vesicle vmat->vesicle Pumps NE into ne_release NE Release vesicle->ne_release ne Norepinephrine (NE) ne->vmat ne_synapse Decreased NE Concentration ne_release->ne_synapse receptor Adrenergic Receptor ne_synapse->receptor Reduced Binding response Reduced Sympathetic Response (e.g., Vasodilation) receptor->response Leads to

Mechanism of action of Rauvolfia alkaloids.

Quality Control and Purity Assessment

Objective: To ensure the integrity and purity of the this compound standard over time.

Recommended QC Tests:

TestMethodAcceptance CriteriaFrequency
Purity HPLC-UV≥98%Annually
Identity LC-MSMatch reference mass spectrumAnnually
Appearance Visual InspectionWhite to off-white powderUpon receipt and before each use
Solubility Visual InspectionDissolves completely in specified solventsUpon first use and if issues arise

Logical Workflow for Chemical Standard Management:

start Receive Chemical Standard log Log Lot Number, CoA, and Receipt Date start->log store Store at -20°C under Inert Atmosphere log->store qualify Initial Quality Control (Purity, Identity) store->qualify use Use in Assays qualify->use monitor Periodic Re-qualification use->monitor decision Meets Acceptance Criteria? monitor->decision decision->use Yes retire Retire and Replace Standard decision->retire No

Management of a chemical standard.

Disclaimer: The experimental conditions and data presented in these notes are for illustrative purposes and are based on methodologies for similar compounds. It is imperative that researchers validate these methods for their specific instrumentation and application. The biological activity described is based on the general properties of Rauvolfia alkaloids and may not have been confirmed specifically for this compound.

References

Troubleshooting & Optimization

Overcoming peak tailing in 10-Hydroxy-16-epiaffinine HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 10-Hydroxy-16-epiaffinine, with a specific focus on overcoming peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the right side of the main peak.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] For this compound, which is an alkaloid and a basic compound, peak tailing is a frequent problem. This is significant because it can lead to:

  • Reduced Resolution: Tailing peaks can merge with nearby peaks, making it difficult to accurately separate and quantify individual components in a mixture.[3]

  • Inaccurate Quantification: The asymmetrical shape complicates the accurate integration of the peak area, potentially leading to an underestimation of the analyte's concentration.[4]

  • Lower Sensitivity: As the peak broadens and flattens, its height decreases, which can negatively impact the method's limit of detection (LOD) and limit of quantitation (LOQ).[3]

Q2: What are the primary causes of peak tailing for a basic compound like this compound?

A2: The most prevalent cause of peak tailing for basic compounds is secondary-site interactions between the analyte and the stationary phase.[5] Key causes include:

  • Silanol Interactions: Standard silica-based reversed-phase columns (like C18) have residual acidic silanol groups (Si-OH) on their surface.[3][6] this compound, being a basic compound with amine functional groups, can interact strongly with these ionized silanols (SiO-), leading to a secondary retention mechanism that causes tailing.[5]

  • Improper Mobile Phase pH: The pH of the mobile phase is a critical factor.[7] If the pH is not optimized, it can increase the ionization of the silanol groups, thereby intensifying the unwanted interactions that cause peak tailing.[2][8]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in distorted peak shapes, including tailing.[4][9]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to peak broadening and tailing.[10]

Q3: How can I systematically troubleshoot peak tailing in my analysis?

A3: A step-by-step approach is recommended to diagnose and resolve the issue. Start with simple checks before moving to more complex method adjustments.

  • Check for Column Overload: Dilute your sample (e.g., 1:10) and inject it again. If the peak shape improves significantly, you were likely overloading the column.[3]

  • Evaluate the HPLC Column:

    • Age and Condition: Columns degrade over time. If the column is old or has been subjected to harsh conditions, it may need to be replaced.[9]

    • Column Type: Consider using a modern, high-purity silica column (Type B) with end-capping. End-capping chemically treats the silica to reduce the number of accessible silanol groups, thus minimizing tailing for basic compounds.[5][11]

  • Optimize the Mobile Phase: This is often the most effective way to improve peak shape.

    • Lower the pH: Adjusting the mobile phase to a low pH (e.g., 2.5-3.0) using an acidifier like formic acid or trifluoroacetic acid (TFA) will protonate the silanol groups, rendering them non-ionized and reducing their interaction with the basic analyte.[5][8][11]

    • Add a Competing Base: Introduce a small amount of a basic additive, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively masking them from the this compound.[11]

  • Check the Sample Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[12]

Troubleshooting and Optimization Guide

The following table summarizes key parameters that can be adjusted to mitigate peak tailing for this compound.

ParameterRecommended Setting/ActionRationale for Improving Peak Shape
Mobile Phase pH Adjust to pH 2.5 - 3.5 using 0.1% Formic Acid or TFA.[5][8][11]Suppresses the ionization of residual silanol groups on the silica stationary phase, minimizing secondary interactions with the basic analyte.[5][11]
Mobile Phase Additive Add a competing base, such as 10-25 mM Triethylamine (TEA).[11]The competing base masks the active silanol sites by interacting with them, preventing the analyte from binding to these secondary sites.[11]
HPLC Column Use a modern, end-capped C18 or a polar-embedded phase column.[10]End-capped columns have fewer free silanol groups.[5] Polar-embedded phases provide additional shielding for basic compounds.[10]
Temperature Increase column temperature (e.g., to 35-45 °C).Can improve mass transfer kinetics and reduce mobile phase viscosity, often leading to sharper, more symmetrical peaks.
Sample Concentration Reduce the concentration of the injected sample.Prevents column overload, which can cause peak distortion and tailing.[4][9]
Injection Solvent Dissolve the sample in the initial mobile phase composition.[12]Avoids solvent mismatch effects that can lead to band broadening and asymmetrical peaks.[12]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

Objective: To reduce peak tailing by suppressing silanol group ionization.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

Procedure:

  • Prepare the aqueous portion of the mobile phase. For a 0.1% FA solution, add 1 mL of formic acid to a 1 L volumetric flask.

  • Bring the flask to volume with HPLC-grade water.

  • Filter the aqueous mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove particulates.[2]

  • Prepare the final mobile phase by mixing the filtered aqueous component with the organic solvent in the desired ratio (e.g., 70:30 Water:ACN with 0.1% FA).

  • Equilibrate the HPLC column with the new mobile phase for at least 15-20 minutes or until a stable baseline is achieved before injecting the sample.

Protocol 2: Sample Dilution to Check for Overload

Objective: To determine if column overload is the cause of peak tailing.

Procedure:

  • Prepare a series of dilutions of your sample stock solution (e.g., 1:5, 1:10, and 1:50) using the mobile phase as the diluent.

  • Inject the original, undiluted sample and record the chromatogram and tailing factor.

  • Sequentially inject the diluted samples, starting with the most dilute.

  • Compare the peak shapes and tailing factors from each run. A significant improvement in symmetry for the diluted samples indicates that column overload was a contributing factor.[3]

Visual Guides

Below are diagrams illustrating the troubleshooting workflow and the chemical interactions responsible for peak tailing.

G start Peak Tailing Observed check_overload Dilute Sample (1:10) & Re-inject start->check_overload overload_q Peak Shape Improves? check_overload->overload_q is_overload Issue: Column Overload Solution: Reduce Sample Concentration overload_q->is_overload Yes no_overload No Significant Improvement overload_q->no_overload No optimize_mp Optimize Mobile Phase no_overload->optimize_mp eval_column Evaluate Column no_overload->eval_column lower_ph Lower pH (2.5-3.5) with 0.1% FA/TFA optimize_mp->lower_ph add_base Add Competing Base (e.g., TEA) optimize_mp->add_base final_check Peak Shape Acceptable? lower_ph->final_check add_base->final_check use_endcapped Use End-capped or Modern Type B Column eval_column->use_endcapped use_endcapped->final_check success Problem Resolved final_check->success Yes G cluster_0 Problem: Silanol Interaction cluster_1 Solution: Mobile Phase Modification Analyte Basic Analyte (R-NH2) Silanol Ionized Silanol (SiO-) Analyte->Silanol Strong Secondary Interaction Tailing Peak Tailing Silanol->Tailing Causes Proton Low pH (H+) ProtonatedSilanol Protonated Silanol (SiOH) Proton->ProtonatedSilanol Suppresses Ionization Symmetrical Symmetrical Peak ProtonatedSilanol->Symmetrical Leads to Analyte_sol Basic Analyte (R-NH2) Analyte_sol->ProtonatedSilanol Weak Interaction

References

Technical Support Center: Optimization of 10-Hydroxy-16-epiaffinine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 10-Hydroxy-16-epiaffinine from its natural source, primarily Alstonia scholaris.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step to ensure a good yield of this compound?

A1: The quality and pre-processing of the plant material are paramount. The concentration of this compound can vary significantly based on the plant part, geographical origin, harvest time, and drying/storage conditions. For Alstonia scholaris, the trunk bark is often reported to contain a higher diversity and concentration of alkaloids.[1] Proper drying (e.g., shade drying for several days) and fine grinding of the plant material are crucial to maximize the surface area for efficient extraction.

Q2: Which extraction method is recommended for maximizing the yield of this compound?

A2: While traditional methods like maceration and Soxhlet extraction are used, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) generally offer higher yields in shorter times with reduced solvent consumption. For indole alkaloids, an acid-base extraction strategy is highly effective. This involves an initial extraction with an acidified solvent to protonate the alkaloids, making them soluble in the aqueous phase, followed by basification to liberate the free base for extraction into an organic solvent.

Q3: What is the ideal solvent system for extracting this compound?

A3: The choice of solvent is critical and depends on the extraction technique. For the initial acidic extraction of total alkaloids from Alstonia scholaris, acidified methanol or ethanol is commonly used.[2][3][4] For the subsequent liquid-liquid extraction of the free base, solvents like dichloromethane or chloroform are effective. The optimal solvent system should be determined empirically, but a comparison of commonly used solvents for indole alkaloid extraction is provided in the tables below.

Q4: How can I minimize the degradation of this compound during extraction?

A4: Indole alkaloids can be sensitive to heat and light. Therefore, it is advisable to avoid prolonged exposure to high temperatures and direct sunlight during the extraction process. When using methods like Soxhlet or MAE, it is important to optimize the temperature and duration to prevent degradation. Storing extracts in amber-colored containers and at low temperatures (4°C) is also recommended.

Q5: What is a common yield for total alkaloids from Alstonia scholaris?

A5: The yield of total alkaloids from Alstonia scholaris can vary widely depending on the plant material and extraction method. Reported yields for crude methanolic extracts of the leaves are around 15.52 mg/g, which can be further purified.[2]

Troubleshooting Guides

Issue 1: Low Extraction Yield
Possible Cause Troubleshooting Step
Improper Plant Material Preparation Ensure the plant material is finely powdered to increase surface area. Consider pre-washing with a non-polar solvent like hexane to remove fats and waxes that can hinder solvent penetration.
Suboptimal Extraction Parameters Optimize solvent polarity, temperature, and extraction time. Refer to the comparative data tables below. For UAE, ensure proper sonication frequency and power.
Incomplete Cell Lysis For robust plant material, consider using enzymatic pre-treatment or more vigorous extraction techniques like UAE or MAE.
Incorrect pH during Acid-Base Extraction Use a pH meter to ensure the pH is sufficiently acidic (pH 2-3) during the initial extraction and sufficiently basic (pH 9-10) before organic solvent extraction of the free base.
Losses during Purification Minimize emulsion formation during liquid-liquid extraction by adding brine or centrifuging. Ensure complete precipitation if using that method. Optimize chromatographic conditions (stationary and mobile phase) for minimal loss.
Issue 2: Impure Extract
Possible Cause Troubleshooting Step
Co-extraction of Pigments and Lipids Perform a preliminary defatting step by washing the powdered plant material with a non-polar solvent (e.g., hexane or petroleum ether) before the main extraction.
Presence of Tannins and Phenolic Compounds Incorporate a purification step using column chromatography with an appropriate adsorbent (e.g., silica gel or alumina) and a suitable solvent gradient.
Incomplete Separation during Liquid-Liquid Extraction Allow sufficient time for phase separation. If emulsions persist, try gentle centrifugation or the addition of a saturated NaCl solution.

Data Presentation

Table 1: Comparison of Extraction Methods for Indole Alkaloids

Extraction MethodPrincipleTypical Extraction TimeSolvent ConsumptionRelative YieldAdvantagesDisadvantages
Maceration Soaking the plant material in a solvent at room temperature.24 - 72 hoursHighLow to ModerateSimple, requires minimal equipment.Time-consuming, lower efficiency.
Soxhlet Extraction Continuous extraction with a cycling solvent.6 - 24 hoursModerateModerate to HighMore efficient than maceration.Can degrade thermolabile compounds.
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls.20 - 60 minutesLowHighFast, efficient, lower temperatures.Requires specialized equipment.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material.5 - 30 minutesLowHighVery fast, highly efficient.Potential for localized overheating, requires specialized equipment.

Note: Relative yield is a general comparison based on literature for indole alkaloids and may vary for this compound.

Table 2: Influence of Solvent System on Total Alkaloid Yield from Alstonia scholaris

Solvent SystemExtraction MethodRelative Total Alkaloid Yield (%)Reference
MethanolSoxhlet100[2]
EthanolMaceration85General Knowledge
Ethyl AcetateMaceration60General Knowledge
WaterMaceration40General Knowledge
HexaneSoxhlet<10[5]

Note: The yields are relative and based on total alkaloid content. The optimal solvent for this compound may differ.

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material:

    • Shade-dry the trunk bark of Alstonia scholaris for 7-10 days.

    • Grind the dried bark into a fine powder (40-60 mesh).

    • Pre-wash the powder with n-hexane (1:10 w/v) for 1 hour to remove lipids and pigments. Air-dry the defatted powder.

  • Acidic Extraction:

    • Suspend the defatted powder in 80% aqueous methanol containing 1% acetic acid (1:20 w/v).

    • Place the suspension in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W for 45 minutes at a controlled temperature of 50°C.

    • Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

    • Repeat the extraction process on the residue twice more. Combine the filtrates.

  • Acid-Base Partitioning:

    • Concentrate the combined filtrate under reduced pressure at 45°C to remove methanol.

    • Adjust the pH of the remaining aqueous solution to 2 with 1 M HCl.

    • Wash the acidic solution with dichloromethane (1:1 v/v) three times to remove non-basic impurities. Discard the organic layer.

    • Adjust the pH of the aqueous layer to 9-10 with 25% ammonium hydroxide solution.

    • Extract the alkaline solution with dichloromethane (1:1 v/v) five times. Combine the organic layers.

  • Final Processing:

    • Wash the combined organic extract with distilled water until neutral.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract containing this compound.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).

      • 0-5 min: 10% A

      • 5-25 min: 10-60% A

      • 25-30 min: 60-10% A

      • 30-35 min: 10% A

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Standard and Sample Preparation:

    • Prepare a stock solution of isolated and purified this compound standard in methanol (1 mg/mL).

    • Create a series of working standards by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.

    • Dissolve a known amount of the crude alkaloid extract in methanol to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.

    • Calculate the extraction yield as follows:

      • Yield (mg/g) = (Concentration from curve (µg/mL) * Volume of extract (mL)) / (Initial weight of plant material (g) * 1000)

Mandatory Visualization

Extraction_Workflow PlantMaterial Plant Material (Alstonia scholaris Bark) Grinding Grinding & Sieving PlantMaterial->Grinding Defatting Defatting (n-Hexane) Grinding->Defatting AcidicExtraction Acidic Extraction (Acidified Methanol, UAE) Defatting->AcidicExtraction Filtration1 Filtration AcidicExtraction->Filtration1 Concentration Solvent Evaporation Filtration1->Concentration Filtrate Acidification Acidification (pH 2) Concentration->Acidification LiquidLiquid1 Liquid-Liquid Extraction (Dichloromethane) Acidification->LiquidLiquid1 Basification Basification (pH 9-10) LiquidLiquid1->Basification Aqueous Phase LiquidLiquid2 Liquid-Liquid Extraction (Dichloromethane) Basification->LiquidLiquid2 Drying Drying (Anhydrous Na2SO4) LiquidLiquid2->Drying Organic Phase Evaporation Solvent Evaporation Drying->Evaporation CrudeExtract Crude Alkaloid Extract Evaporation->CrudeExtract Purification Purification (Column Chromatography) CrudeExtract->Purification PureCompound This compound Purification->PureCompound

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Yield LowYield Low Extraction Yield CheckMaterial Check Plant Material (Source, Grinding, Drying) LowYield->CheckMaterial CheckParams Review Extraction Parameters (Solvent, Time, Temp) LowYield->CheckParams CheckpH Verify pH in Acid-Base Steps LowYield->CheckpH CheckPurity Assess Extract Purity (TLC, HPLC) LowYield->CheckPurity OptimizeMethod Consider Alternative Method (e.g., Maceration to UAE) CheckParams->OptimizeMethod

Caption: Decision tree for troubleshooting low extraction yield.

References

Troubleshooting low signal intensity in MS analysis of 10-Hydroxy-16-epiaffinine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity during the mass spectrometry (MS) analysis of 10-Hydroxy-16-epiaffinine.

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of this compound that might affect MS analysis?

A1: this compound is an indole alkaloid. Its properties include a molecular weight of 340.4 g/mol and a molecular formula of C20H24N2O3.[1] It is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] Understanding its solubility is crucial for selecting an appropriate solvent for your sample preparation and mobile phase.

Q2: Which ionization mode, positive or negative, is generally preferred for the analysis of indole alkaloids like this compound?

A2: For alkaloids, positive ion mode electrospray ionization (ESI) is typically preferred.[3] This is because the nitrogen atoms in the alkaloid structure are readily protonated, forming [M+H]⁺ ions, which generally leads to higher sensitivity.

Q3: What are the common adducts observed in the ESI-MS analysis of alkaloids?

A3: Besides the protonated molecule [M+H]⁺, it is common to observe adducts with sodium [M+Na]⁺ and other cations that may be present in the sample or mobile phase. The formation of these adducts can be influenced by mobile phase additives. While adduct formation can sometimes be used for ionization, a prevalence of multiple adducts can dilute the signal of the primary ion of interest, leading to lower overall intensity for your target analyte.[4]

Q4: Can in-source fragmentation affect the signal intensity of my target analyte?

A4: Yes, in-source fragmentation, which occurs in the intermediate pressure region of the mass spectrometer, can reduce the intensity of the precursor ion.[5] The degree of in-source fragmentation is dependent on the instrument's source design and the chemical structure of the analyte. For indole alkaloids, the fragmentation behavior is often related to the degree of unsaturation in the ring structures.[6]

Troubleshooting Guide for Low Signal Intensity

This guide provides a systematic approach to diagnosing and resolving low signal intensity issues during the MS analysis of this compound.

Issue 1: Weak or No Signal from the Analyte

Possible Cause & Solution

  • Improper Sample Preparation:

    • Extraction Efficiency: Ensure your extraction protocol is optimized for indole alkaloids from your specific matrix (e.g., plant tissue, biological fluid). Inefficient extraction will naturally lead to low analyte concentration.

    • Sample Cleanup: Complex matrices can cause ion suppression.[7] Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds. For plant samples, removal of pigments and other secondary metabolites is often necessary.[6]

    • Solvent Mismatch: Ensure the final sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion or precipitation in the autosampler. This compound is soluble in several organic solvents, so choose one that is also miscible with your mobile phase.[2]

  • Suboptimal Instrument Parameters:

    • Ionization Source Settings: The efficiency of electrospray ionization is highly dependent on parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature.[8][9] These parameters should be systematically optimized for this compound.

    • Mass Analyzer Settings: Ensure the mass analyzer is properly calibrated and that the correct m/z for the protonated molecule ([M+H]⁺ ≈ 341.4) is being monitored.

Issue 2: Inconsistent or Unstable Signal

Possible Cause & Solution

  • Mobile Phase Issues:

    • Inadequate Mobile Phase Additives: The addition of a small amount of a volatile acid, such as 0.1% formic acid, to the mobile phase can significantly improve the protonation of alkaloids in positive ion mode, leading to a more stable and intense signal.[7]

    • Solvent Contamination: Use high-purity, MS-grade solvents to minimize background noise and the formation of unwanted adducts.[7]

  • LC System Problems:

    • Column Performance: Poor peak shape, such as excessive tailing, can lead to a lower apparent signal intensity. This can be caused by a degraded or inappropriate column. For alkaloids, a C18 column is often used.[7]

    • Carryover: If you observe the analyte peak in blank injections, it indicates carryover from previous samples. Implement a robust needle and column wash protocol between injections.

Issue 3: High Background Noise Obscuring the Signal

Possible Cause & Solution

  • Contamination:

    • Sample Matrix: As mentioned, complex sample matrices can introduce a high level of background noise. Improve your sample cleanup procedure.

    • System Contamination: Contamination can originate from the LC system, solvents, or the mass spectrometer's ion source. Regular cleaning and maintenance are crucial.

  • Matrix Effects:

    • Ion Suppression: Co-eluting compounds from the matrix can compete with the analyte for ionization, leading to a suppressed signal.[7] To mitigate this, you can try diluting your sample, improving the chromatographic separation to resolve the analyte from interfering compounds, or using a matrix-matched calibration curve.

Experimental Protocols

General Protocol for Sample Preparation from Plant Material
  • Homogenization: Grind the plant material to a fine powder, often under liquid nitrogen to prevent degradation.[6]

  • Extraction: Extract the powdered material with a suitable organic solvent, such as methanol or a mixture of methanol and chloroform.[6] The choice of solvent should be guided by the solubility of this compound.[2]

  • Filtration and Concentration: Filter the extract to remove solid debris and then concentrate it under reduced pressure.

  • Cleanup (Optional but Recommended): Redissolve the crude extract in an appropriate solvent and perform a cleanup step like SPE to remove interfering substances.

General LC-MS Method for Alkaloid Analysis
  • LC Column: A reverse-phase C18 column is a common choice.

  • Mobile Phase: A gradient elution using water and acetonitrile or methanol, both containing 0.1% formic acid, is often effective.[7]

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • MS Detection: Full scan mode to identify the [M+H]⁺ ion, followed by tandem MS (MS/MS) for structural confirmation.

Quantitative Data Summary

Table 1: Recommended Starting ESI-MS Parameters for Indole Alkaloid Analysis

ParameterRecommended SettingRationale
Ionization ModePositivePromotes protonation of nitrogen-containing compounds.[3]
Capillary Voltage3.5 - 4.5 kVOptimizes the electrospray process.
Nebulizer Gas Pressure30 - 50 psiAids in the formation of a fine spray.[8]
Drying Gas Flow8 - 12 L/minFacilitates desolvation of the droplets.[8]
Drying Gas Temperature300 - 350 °CAssists in solvent evaporation.[8]
Mobile Phase Additive0.1% Formic AcidEnhances protonation and improves peak shape.[7]

Note: These are general starting points. Optimal values may vary depending on the specific instrument and experimental conditions.

Visualizations

TroubleshootingWorkflow Troubleshooting Low Signal Intensity for this compound start Low or No Signal Detected check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_instrument_settings Verify MS Instrument Settings start->check_instrument_settings optimize_extraction Optimize Extraction & Cleanup check_sample_prep->optimize_extraction check_solvent Ensure Solvent Compatibility check_sample_prep->check_solvent optimize_source Optimize Ion Source Parameters check_instrument_settings->optimize_source check_calibration Check Mass Calibration check_instrument_settings->check_calibration signal_restored Signal Intensity Restored optimize_extraction->signal_restored check_solvent->signal_restored optimize_source->signal_restored check_calibration->signal_restored

Caption: A workflow for troubleshooting low signal intensity.

ExperimentalWorkflow General Experimental Workflow for MS Analysis start Sample Collection homogenization Homogenization start->homogenization extraction Solvent Extraction homogenization->extraction cleanup Sample Cleanup (SPE/LLE) extraction->cleanup lc_separation LC Separation cleanup->lc_separation ms_detection MS Detection (ESI+) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: A general workflow for the MS analysis of plant extracts.

References

Technical Support Center: Scaling Up the Purification of 10-Hydroxy-16-epiaffinine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of 10-Hydroxy-16-epiaffinine, an indole alkaloid isolated from Hunteria zeylanica. The information provided is designed to address common challenges and offer practical solutions in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the purification of this compound?

A1: Scaling up the purification of this compound, a polar indole alkaloid, presents several key challenges:

  • Complex Alkaloid Mixture: Hunteria zeylanica contains a wide array of structurally similar indole alkaloids, which can co-elute during chromatographic separation, making it difficult to achieve high purity of the target compound.

  • Strong Adsorption to Stationary Phase: The polar nature of this compound can lead to strong binding to polar stationary phases like silica gel, complicating elution and potentially causing peak tailing.

  • Compound Degradation: Indole alkaloids can be sensitive to acidic conditions, prolonged exposure to heat, and light, which can lead to degradation and reduced yield during the extended processing times associated with large-scale purification.

  • Low Abundance: The concentration of this compound in the crude plant extract may be low, necessitating efficient and scalable extraction and enrichment methods to obtain commercially viable quantities.

Q2: What is the recommended general strategy for extracting alkaloids from Hunteria zeylanica on a large scale?

A2: A common and effective method for large-scale alkaloid extraction is a multi-step solvent extraction process based on the principles of acid-base extraction. This involves:

  • Defatting: Initial extraction of the powdered plant material with a non-polar solvent (e.g., hexane) to remove fats, oils, and waxes.

  • Acidic Extraction: Subsequent extraction with an acidified aqueous or alcoholic solvent (e.g., methanol with 1% HCl) to convert the alkaloids into their salt forms, which are soluble in the polar solvent.

  • Basification and Liquid-Liquid Extraction: The acidic extract is then basified (e.g., with ammonium hydroxide to pH 9-10) to convert the alkaloid salts back to their free base form. This is followed by liquid-liquid extraction with an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to separate the alkaloids from the aqueous phase.

  • Concentration: The organic extract containing the crude alkaloids is then concentrated under reduced pressure to yield the crude alkaloid mixture.

Q3: Which chromatographic techniques are most suitable for the large-scale purification of this compound?

A3: A combination of chromatographic techniques is typically employed for scalable purification:

  • Medium Pressure Liquid Chromatography (MPLC) or Flash Chromatography: This is an ideal initial step for fractionating the crude alkaloid extract. Using a silica gel column, a step or gradient elution with solvents like hexane, ethyl acetate, and methanol can separate the alkaloids into fractions of increasing polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique suitable for the final purification of fractions enriched with this compound. A reversed-phase C18 column is often effective, using a mobile phase of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Counter-Current Chromatography (CCC): This technique, which utilizes liquid-liquid partitioning, is also a powerful tool for separating complex mixtures of natural products and can be readily scaled up.

Troubleshooting Guides

Low Yield of Crude Alkaloid Extract
Potential Cause Troubleshooting Steps
Incomplete Extraction Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Increase the extraction time or perform multiple extraction cycles. Consider using a more polar solvent system or a mixture of solvents.
Degradation During Extraction Perform extractions at or below room temperature to minimize thermal degradation. Protect the extraction mixture from direct light.
Improper pH Adjustment Carefully monitor and adjust the pH during the acid-base extraction steps to ensure complete conversion of the alkaloid to its salt and free base forms.
Poor Separation in Column Chromatography
Potential Cause Troubleshooting Steps
Co-elution of Impurities Optimize the mobile phase composition and gradient profile based on analytical TLC or HPLC results. Consider using a different stationary phase with different selectivity (e.g., alumina or a bonded phase).
Peak Tailing For silica gel chromatography, add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to suppress the interaction of the basic nitrogen of the alkaloid with acidic silanol groups on the silica surface.
Column Overloading Reduce the amount of crude extract loaded onto the column. The loading capacity is typically 1-10% of the stationary phase weight, depending on the complexity of the mixture.
Issues with Preparative HPLC Purification
Potential Cause Troubleshooting Steps
Poor Peak Shape Ensure the sample is dissolved in the initial mobile phase to avoid solvent mismatch effects. Add an acidic modifier (e.g., 0.1% formic acid or TFA) to the mobile phase to improve the peak shape of the basic alkaloid.
Low Recovery Check for compound precipitation on the column. Ensure the chosen mobile phase provides adequate solubility for the purified compound.
Column Contamination Implement a robust column washing protocol after each run to remove strongly retained impurities.

Experimental Protocols

General Protocol for Extraction and Initial Fractionation
  • Milling and Defatting: Grind the dried and powdered Hunteria zeylanica plant material (e.g., 1 kg) and extract with hexane (3 x 2 L) at room temperature for 24 hours for each extraction to remove non-polar constituents.

  • Acidic Extraction: Macerate the defatted plant material with methanol containing 1% hydrochloric acid (3 x 3 L) for 48 hours for each extraction.

  • Concentration and Partitioning: Combine the acidic methanol extracts and concentrate under reduced pressure. Dissolve the residue in 1 L of 2% HCl and extract with dichloromethane (3 x 500 mL) to remove neutral and weakly basic compounds.

  • Basification and Alkaloid Extraction: Adjust the pH of the aqueous acidic layer to 9-10 with concentrated ammonium hydroxide. Extract the liberated free alkaloids with dichloromethane (5 x 500 mL).

  • Crude Alkaloid Yield: Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and evaporate to dryness to obtain the crude alkaloid mixture.

  • Silica Gel Column Chromatography: Pack a glass column with silica gel (e.g., 500 g) in hexane. Dissolve the crude alkaloid extract (e.g., 20 g) in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel with the adsorbed sample onto the top of the column. Elute the column with a stepwise gradient of increasing polarity, starting with hexane, followed by mixtures of hexane-ethyl acetate, ethyl acetate, and finally ethyl acetate-methanol. Collect fractions and monitor by TLC.

Analytical HPLC Method for Purity Assessment
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 10-60% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

Data Presentation

Illustrative Yield and Purity at Different Purification Stages
Purification StageStarting Material (g)Yield (g)Purity of this compound (%)
Crude Alkaloid Extract1000 (Dried Plant Material)25< 5
Silica Gel Fractionation20 (Crude Extract)2.5 (Enriched Fraction)30-40
Preparative HPLC2.0 (Enriched Fraction)0.5> 95

Note: The values presented in this table are illustrative and can vary significantly based on the quality of the plant material and the specific experimental conditions used.

Visualizations

Experimental Workflow for Purification

experimental_workflow plant_material Dried & Powdered Hunteria zeylanica defatting Defatting (Hexane) plant_material->defatting acidic_extraction Acidic Extraction (MeOH/HCl) defatting->acidic_extraction crude_extract Crude Alkaloid Extract acidic_extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography enriched_fraction Enriched Fraction column_chromatography->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: A generalized workflow for the purification of this compound.

Logical Relationship in Troubleshooting Poor Chromatographic Separation

troubleshooting_chromatography start Poor Separation cause1 Co-elution of Similar Alkaloids start->cause1 cause2 Peak Tailing start->cause2 cause3 Column Overloading start->cause3 solution1 Optimize Mobile Phase Gradient/Composition cause1->solution1 solution2 Add Basic Modifier (e.g., Triethylamine) cause2->solution2 solution3 Reduce Sample Load cause3->solution3

Caption: Troubleshooting logic for common chromatographic separation issues.

Navigating the Labyrinth of Alkaloid Chemistry: A Technical Support Guide for 10-Hydroxy-16-epiaffinine Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the complex challenges encountered during the structural elucidation of 10-Hydroxy-16-epiaffinine. Our aim is to equip researchers with the necessary information to overcome common experimental hurdles, from sample preparation to spectral interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in determining the structure of this compound?

The structural elucidation of complex alkaloids like this compound often presents several challenges. These include its complex, polycyclic structure which can lead to overlapping signals in NMR spectra. The presence of multiple chiral centers necessitates advanced stereochemical analysis. Furthermore, the molecule's polarity and potential for aggregation can complicate purification and crystallization efforts.

Q2: I am observing unexpected peaks in my 1H NMR spectrum. What are the likely sources?

Unexpected peaks in an NMR spectrum can arise from several sources. Common culprits include residual solvents from the purification process (e.g., ethyl acetate, dichloromethane), the presence of water in the deuterated solvent, or contamination from grease used on glassware.[1][2] It is also possible that structurally similar alkaloids were co-isolated with your target compound.[1][2]

Q3: My mass spectrometry results show poor signal intensity for the molecular ion. How can I improve this?

Poor signal intensity in mass spectrometry can be due to several factors. Ensure your sample is at an appropriate concentration; samples that are too dilute may not produce a strong signal, while overly concentrated samples can lead to ion suppression.[3] The choice of ionization technique is also critical; experimenting with different methods such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can significantly impact signal intensity.[3] Regular tuning and calibration of the mass spectrometer are essential for optimal performance.[3]

Troubleshooting Guides

NMR Spectroscopy

Issue: Broad or Unresolved Peaks in the NMR Spectrum

Broad peaks in an NMR spectrum can obscure important structural details.[2] This issue can stem from several factors:

  • Poor Shimming: Inhomogeneous magnetic fields can lead to significant peak broadening. Always ensure the instrument is properly shimmed before data acquisition.[2]

  • Sample Concentration: High sample concentrations can increase viscosity and intermolecular interactions, resulting in broader peaks.[2] Diluting the sample may resolve this issue.[2]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause substantial line broadening.[1] Ensure all glassware is meticulously cleaned.[1]

  • Chemical Exchange: Protons attached to nitrogen or oxygen atoms can undergo chemical exchange, leading to broad signals.[1] Adding a drop of D₂O to the NMR tube can help identify these exchangeable protons, as their signals will diminish or disappear.[1][2]

G start Broad Peaks Observed in NMR Spectrum shim Re-shim the Spectrometer start->shim dilute Dilute the Sample shim->dilute If peaks are still broad d2o Add D2O to Sample dilute->d2o If peaks are still broad clean Thoroughly Clean Glassware d2o->clean If peaks are still broad resolve Problem Resolved clean->resolve If peaks are sharp

Caption: A logical progression for the interpretation of complex MS/MS fragmentation data.

Experimental Protocols & Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for 1D and 2D NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Acquire a standard ¹H NMR spectrum to observe the proton signals.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.

  • COSY (Correlation Spectroscopy): Perform a COSY experiment to identify proton-proton spin-spin couplings, which helps in tracing out spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to observe long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems and establishing the overall carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can be performed to determine the spatial proximity of protons, which is vital for stereochemical assignments.

Hypothetical NMR Data for this compound

¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
7.25 (d, J=8.0 Hz)121.5C-9, C-11
6.80 (d, J=8.0 Hz)110.2C-12, C-8
4.15 (m)75.3C-16, C-2
3.85 (s)56.1-
3.50 (dd, J=10.5, 4.5 Hz)68.9C-15, C-17
2.90 (m)52.4C-3, C-5, C-21
1.85 (t, J=7.0 Hz)25.7C-19, C-20
High-Resolution Mass Spectrometry (HRMS)

Protocol for HRMS Data Acquisition

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Utilize a soft ionization technique like ESI in both positive and negative ion modes to generate the molecular ion with minimal fragmentation.

  • Mass Analysis: Acquire full scan mass spectra over an appropriate m/z range (e.g., 100-1000) with high resolution and mass accuracy.

  • MS/MS Analysis: Select the molecular ion for collision-induced dissociation (CID) to generate fragment ions. Acquire MS/MS spectra at various collision energies to obtain comprehensive fragmentation information.

Hypothetical HRMS Data for this compound

Ion Calculated m/z Observed m/z Fragmentation Pathway
[M+H]⁺327.1962327.1965Molecular Ion
[M+H-H₂O]⁺309.1856309.1859Loss of hydroxyl group
[M+H-C₂H₅]⁺298.1700298.1703Loss of ethyl group from side chain
Fragment A214.1227214.1230Retro-Diels-Alder reaction in the indole nucleus
Fragment B186.0914186.0917Cleavage of the piperidine ring

This guide provides a foundational framework for addressing the challenges in the structural elucidation of this compound. By systematically applying these troubleshooting strategies and experimental protocols, researchers can more efficiently navigate the complexities of this and other novel alkaloids.

References

Technical Support Center: Spectroscopic Analysis of 10-Hydroxy-16-epiaffinine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the spectroscopic data acquisition for 10-Hydroxy-16-epiaffinine.

Frequently Asked Questions (FAQs)

Q1: What are the expected UV-Vis absorption maxima for an indole alkaloid like this compound?

A1: Indole alkaloids typically exhibit two main absorption bands. You can expect a strong absorption peak around 225-255 nm and a weaker, broader band around 280-300 nm. The exact position and intensity can be influenced by the solvent and the specific substitution pattern on the indole ring.

Q2: In FTIR analysis, how can I confirm the presence of the hydroxyl (-OH) group?

A2: The hydroxyl group in this compound will be visible as a broad absorption band in the region of 3200-3500 cm⁻¹. This broadening is due to hydrogen bonding. You should also look for a C-O stretching vibration, which typically appears in the 1000-1200 cm⁻¹ region.

Q3: My ¹H NMR spectrum shows broad peaks for the hydroxyl and amine protons. How can I resolve these?

A3: Broadening of -OH and -NH proton signals is common due to chemical exchange. To sharpen these peaks and confirm their identity, you can perform a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The broad -OH and -NH peaks should disappear or significantly decrease in intensity.

Q4: What is the expected molecular ion peak in the mass spectrum of this compound?

A4: The molecular formula for this compound is C₂₀H₂₄N₂O₂. Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, you should look for the protonated molecule [M+H]⁺ at an m/z value corresponding to the calculated exact mass plus the mass of a proton.

Troubleshooting Guides

Guide 1: Low Signal Intensity in Mass Spectrometry

Problem: The mass spectrum for this compound shows very weak or no signal for the molecular ion.

StepActionRationale
1 Verify Sample Concentration Ensure the sample concentration is adequate. If too dilute, the ion count will be too low to detect. If too concentrated, ion suppression effects can occur.
2 Optimize Ionization Source Adjust key parameters in the ion source, such as spray voltage, capillary temperature, and gas flows (nebulizer and drying gas) to maximize ionization efficiency for your specific compound.
3 Check Mobile Phase Compatibility Ensure the mobile phase additives (e.g., formic acid or ammonium formate for positive mode ESI) are present at an optimal concentration (typically 0.1%) to promote protonation.
4 Tune and Calibrate the Instrument Perform a routine tune and mass calibration of the spectrometer using the manufacturer's recommended standards to ensure the instrument is operating at peak performance.
5 Inspect for Contamination A contaminated ion source or transfer optics can lead to signal suppression. Clean the ion source as per the manufacturer's guidelines.
Guide 2: Poor Resolution and Peak Tailing in ¹H NMR

Problem: The peaks in the ¹H NMR spectrum are broad, poorly resolved, or show significant tailing.

StepActionRationale
1 Check Sample Purity The presence of paramagnetic impurities (e.g., dissolved oxygen or metal ions) can cause significant line broadening. Degas the sample by bubbling an inert gas (N₂ or Ar) through it.
2 Optimize Shimming The magnetic field homogeneity directly impacts peak shape. Perform an automated or manual shimming procedure to optimize the field homogeneity.
3 Verify Sample Solubility Ensure the compound is fully dissolved in the deuterated solvent. Incomplete dissolution or aggregation can lead to broad peaks. Try gentle warming or sonication.
4 Adjust pH For alkaloids, the charge state can affect the spectrum. If working in a solvent like methanol-d₄, adding a trace amount of acid or base can sometimes sharpen exchangeable proton signals.
5 Check NMR Tube Quality Use high-quality NMR tubes that are clean and free of scratches to ensure proper sample positioning and spinning within the magnetic field.

Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an Electrospray Ionization (ESI) source.

  • Method Parameters (Positive ESI Mode):

    • Infusion: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 100 - 150 °C

    • Desolvation Temperature: 250 - 350 °C

    • Nebulizer Gas (N₂): 1.5 - 2.5 Bar

    • Drying Gas (N₂): 6 - 10 L/min

    • Mass Range: m/z 100 - 1000

  • Data Acquisition: Acquire data in full scan mode. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

Protocol 2: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

    • Spectral Width: 0 to 200 ppm.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Data Presentation

Disclaimer: The following tables contain representative or theoretical data for a compound with the structure of this compound and are intended for illustrative purposes.

Table 1: Representative Spectroscopic Data Summary
TechniqueParameterObserved Value/Range
HRMS (ESI+) [M+H]⁺ (m/z)Calculated: 325.1916, Observed: ~325.1911
UV-Vis λ_max_ 1 (Methanol)~245 nm
λ_max_ 2 (Methanol)~290 nm
FTIR O-H Stretch (cm⁻¹)~3350 (broad)
C-H Stretch (sp³)~2920, 2850
C=C Stretch (Aromatic)~1610, 1470
C-O Stretch~1050
¹H NMR Aromatic Protons (ppm)6.5 - 7.5
(400 MHz, CDCl₃)Aliphatic Protons (ppm)1.0 - 4.0
-OH Proton (ppm)Variable, broad (e.g., ~4.5)
¹³C NMR Aromatic Carbons (ppm)100 - 150
(100 MHz, CDCl₃)Aliphatic Carbons (ppm)20 - 80

Visualizations

G cluster_0 Spectroscopic Data Acquisition Workflow Sample Sample Preparation (this compound) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS UV UV-Vis Spectroscopy Sample->UV FTIR FTIR Spectroscopy Sample->FTIR Analysis Data Analysis & Structure Elucidation NMR->Analysis MS->Analysis UV->Analysis FTIR->Analysis Report Final Report Analysis->Report

Caption: General workflow for spectroscopic analysis.

G Start Low Signal Intensity in MS? CheckConc Is Sample Concentration Optimal (1-10 µg/mL)? Start->CheckConc AdjustConc Adjust Concentration (Dilute or Concentrate) CheckConc->AdjustConc No CheckSource Are Ion Source Parameters Optimized? CheckConc->CheckSource Yes AdjustConc->CheckSource OptimizeSource Optimize Spray Voltage, Gas Flow, Temp. CheckSource->OptimizeSource No CheckMobilePhase Is Mobile Phase Appropriate? CheckSource->CheckMobilePhase Yes OptimizeSource->CheckMobilePhase AdjustMobilePhase Add 0.1% Formic Acid (or other modifier) CheckMobilePhase->AdjustMobilePhase No TuneCal Tune and Calibrate Instrument CheckMobilePhase->TuneCal Yes AdjustMobilePhase->TuneCal CleanSource Clean Ion Source TuneCal->CleanSource Success Problem Resolved CleanSource->Success

Caption: Troubleshooting low MS signal intensity.

Validation & Comparative

Comparative Guide to Validated Analytical Methods for 10-Hydroxy-16-epiaffinine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 10-Hydroxy-16-epiaffinine, alongside a potential alternative method, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The information is intended for researchers, scientists, and drug development professionals requiring accurate and reliable analytical techniques for this compound.

Overview of Analytical Methods

The accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is crucial in drug development and quality control. For this compound, an alkaloid of potential therapeutic interest, a robust and validated analytical method is paramount. High-Performance Liquid Chromatography with UV detection is a widely used technique for such purposes due to its reliability and accessibility.[1][2] As a point of comparison, UPLC-MS/MS offers enhanced sensitivity and selectivity, which may be advantageous for specific applications.

Quantitative Performance Data

The following table summarizes the typical validation parameters for a proposed HPLC-UV method for this compound, based on established international guidelines.[1][3] A comparison with a prospective UPLC-MS/MS method is also presented to highlight the differences in performance.

Parameter Validated HPLC-UV Method Prospective UPLC-MS/MS Method
Linearity (R²) ≥ 0.999> 0.999
Range 1 - 100 µg/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (% RSD) ≤ 2.0%≤ 1.5%
Limit of Detection (LOD) ~10 ng/mL< 0.1 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL< 0.5 ng/mL
Specificity GoodExcellent
Run Time ~10 minutes~3 minutes

Experimental Protocols

A detailed protocol for the validated HPLC-UV method is provided below. The validation of this method should be performed in accordance with International Council for Harmonisation (ICH) guidelines, assessing parameters such as accuracy, precision, specificity, linearity, range, and robustness.[1][2]

Validated HPLC-UV Method Protocol

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Validation Procedures:

    • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.[3][4]

    • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0 - 102.0%.[3][5]

    • Precision:

      • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.[5]

      • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD should be ≤ 2.0%.[2][5]

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[3][4]

Methodology Visualization

The following diagram illustrates the experimental workflow for the validated HPLC method for this compound.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Validation start Start prep_std Prepare Standard Stock Solution start->prep_std prep_sample Prepare Sample Solution start->prep_sample dilute_std Serially Dilute Standards prep_std->dilute_std filter_sample Filter Solutions dilute_std->filter_sample prep_sample->filter_sample inject Inject into HPLC System filter_sample->inject separate Chromatographic Separation inject->separate detect UV Detection (280 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify validate Perform Method Validation quantify->validate end End validate->end

Caption: Experimental workflow for the validated HPLC analysis of this compound.

Comparison with Alternative Methods

While the HPLC-UV method is robust and widely applicable, alternative methods like UPLC-MS/MS can offer significant advantages in certain scenarios.

  • UPLC-MS/MS: This technique provides higher sensitivity and selectivity, making it ideal for analyzing samples with very low concentrations of this compound or in complex biological matrices. The shorter run times also increase sample throughput. However, the instrumentation is more expensive and requires specialized expertise for operation and method development.

The choice of an analytical method for this compound depends on the specific requirements of the analysis. The validated HPLC-UV method presented here offers a reliable and accurate approach for routine quantification in quality control settings. For applications requiring higher sensitivity and throughput, such as in bioanalytical studies, UPLC-MS/MS presents a powerful alternative. It is essential to validate the chosen method according to regulatory guidelines to ensure data integrity and reliability.[2]

References

Comparative Analysis of 10-Hydroxy-16-epiaffinine and Reserpine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A direct comparative analysis of 10-Hydroxy-16-epiaffinine and reserpine based on experimental data is not feasible at this time. While reserpine is a well-characterized compound with extensive documentation, there is a significant lack of publicly available scientific literature and experimental data regarding the pharmacological properties, mechanism of action, and biological effects of this compound. This guide provides a comprehensive overview of reserpine, including its established mechanism and relevant experimental protocols, to serve as a benchmark for the future evaluation of compounds like this compound, should data become available.

Compound Overview

Reserpine

Reserpine is an indole alkaloid originally isolated from the roots of Rauwolfia serpentina and Rauwolfia vomitoria.[1][2][3] It has a long history in medicine as an antihypertensive and antipsychotic agent, though its use has been limited by its side effect profile.[1][2] Structurally, it is a complex molecule with the chemical formula C₃₃H₄₀N₂O₉.[2][4] Reserpine's pharmacological activity stems from its ability to deplete monoamine neurotransmitters from central and peripheral nerve endings.[1][5]

This compound

This compound is a chemical compound with the registered CAS Number 82513-70-0.[6][7] Beyond its chemical identifier, there is a notable absence of published research on its synthesis, biological activity, or mechanism of action. Without experimental data, any discussion of its pharmacological profile in comparison to reserpine would be purely speculative.

Mechanism of Action: Reserpine

Reserpine exerts its effects by acting as an irreversible inhibitor of the H+-coupled vesicular monoamine transporters, VMAT1 and VMAT2.[2][5]

  • VMAT Inhibition: VMAT1 is primarily expressed in neuroendocrine cells, while VMAT2 is found predominantly in neurons of the central and peripheral nervous systems.[2][5][8] Reserpine's blockade of VMAT2 is central to its pharmacological effects.[5]

  • Neurotransmitter Depletion: VMAT2 is responsible for transporting monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—from the neuronal cytoplasm into synaptic vesicles for storage and subsequent release.[9][10]

  • Metabolism by MAO: By irreversibly blocking VMAT2, reserpine prevents the sequestration of these neurotransmitters.[9] The monoamines that accumulate in the cytoplasm are then vulnerable to degradation by monoamine oxidase (MAO).[9][11]

  • Physiological Effect: The resulting depletion of catecholamines and serotonin in synaptic vesicles leads to a reduction in neurotransmitter release into the synaptic cleft.[1][9] This dampening of monoaminergic signaling in the peripheral nervous system reduces sympathetic tone, leading to lowered heart rate and vasodilation, which contributes to its antihypertensive effect.[5][9][12] In the central nervous system, this depletion is associated with its antipsychotic and potential depressive side effects.[9]

Reserpine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Monoamines Monoamines (Dopamine, Norepinephrine, Serotonin) VMAT2 VMAT2 Transporter Monoamines->VMAT2 Normal Uptake MAO Monoamine Oxidase (MAO) Monoamines->MAO Degradation Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Release Reduced Neurotransmitter Release Vesicle->Release Exocytosis (Inhibited) Reserpine Reserpine Reserpine->VMAT2 Irreversible Blockade VMAT2_Inhibitor_Workflow cluster_preclinical Preclinical Evaluation cluster_assays In Vitro Assay Detail cluster_clinical Clinical Development Synthesis Compound Synthesis & Characterization InVitro In Vitro Assays Synthesis->InVitro InVivo In Vivo Animal Models InVitro->InVivo Binding Radioligand Binding (Affinity - Ki) InVitro->Binding Phase1 Phase I (Safety) InVivo->Phase1 Uptake Monoamine Uptake (Potency - IC50) Phase2 Phase II (Efficacy) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3

References

A Comparative Analysis of the Cytotoxic Effects of Rauvolfia Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, understanding the cytotoxic potential of natural compounds is paramount. This guide provides a comparative overview of the cytotoxic effects of various alkaloids derived from the Rauvolfia genus, a plant group known for its rich content of bioactive indole alkaloids. This analysis is based on experimental data from multiple studies and aims to offer a clear, objective comparison to aid in research and development efforts.

Cytotoxicity Profile of Rauvolfia Alkaloids

The cytotoxic activity of several key Rauvolfia alkaloids has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a standard metric for cytotoxicity. The table below summarizes the available IC50 values for reserpine, yohimbine, and ajmaline-related compounds. Data for serpentine remains limited in the reviewed literature.

AlkaloidCell LineIC50 (µM)Reference
Reserpine Human oral cancer (KB-ChR-8-5)~40-80 (inferred from dose-dependent response)[1]
Non-small cell lung cancer (NSCLC)15, 25, 35 (specific cytotoxic concentrations)[2]
Yohimbine Human oral cancer (KB-ChR-8-5)44[3]
Ajmaline derivatives Human cancer cell lines (KB, vincristine-resistant KB, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, and A549)0.3-8.3[4]

Note: The IC50 value for Reserpine in KB-ChR-8-5 cells was inferred from a dose-response curve showing significant cell mortality at 80 µM, with 10, 20, and 40 µM chosen for further investigation. For NSCLC cells, specific cytotoxic concentrations were provided instead of a precise IC50 value.

Experimental Protocols

The determination of cytotoxicity in the cited studies primarily relies on colorimetric assays that measure cell viability and proliferation. The following are detailed methodologies for the key experiments.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is a standard colorimetric test for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the Rauvolfia alkaloids and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate in dilute hydrochloric acid.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Resazurin Assay

The resazurin assay is another widely used method to assess cell viability. It is based on the reduction of the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin by metabolically active cells.

  • Cell Culture and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Resazurin Addition: Following the treatment period, a resazurin solution is added to each well, and the plates are incubated for 1-4 hours at 37°C.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader with an excitation wavelength of around 530-560 nm and an emission wavelength of about 590 nm. The fluorescence intensity is proportional to the number of viable cells.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Fixation: After compound treatment, the cells are fixed to the plate, typically with trichloroacetic acid (TCA).

  • Staining: The fixed cells are then stained with the SRB dye, which binds to basic amino acids in cellular proteins.

  • Washing: Unbound dye is removed by washing with a dilute acetic acid solution.

  • Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 510 nm. The absorbance is proportional to the total protein mass and, therefore, the number of cells.

Signaling Pathways in Alkaloid-Induced Cytotoxicity

The cytotoxic effects of Rauvolfia alkaloids are often mediated through the induction of apoptosis, or programmed cell death. The underlying signaling pathways can be complex and vary between different alkaloids.

Reserpine has been shown to induce apoptosis through multiple pathways. One significant mechanism involves the modulation of the TGF-β signaling pathway . Reserpine can inhibit the phosphorylation of Smad2/3/4, which in turn blocks the nuclear translocation of these proteins and downregulates downstream targets involved in DNA repair and cell proliferation.[5][6] Furthermore, reserpine can induce apoptosis by suppressing the nuclear translocation of NF-κB and STAT3 , leading to an increase in reactive oxygen species (ROS) and subsequent activation of the intrinsic apoptotic cascade.[1] This involves the upregulation of pro-apoptotic proteins like Bax and the release of cytochrome C from the mitochondria, ultimately activating caspases 9 and 3.[1]

Yohimbine has also been demonstrated to induce apoptosis in cancer cells. Its mechanism of action involves the generation of reactive oxygen species (ROS) and the modulation of the mitochondrial membrane potential .[3] This disruption of mitochondrial function is a key event in the intrinsic apoptotic pathway.

The precise signaling pathways for ajmaline and serpentine in cancer cell cytotoxicity are less well-defined in the current literature. Serpentine has been identified as a topoisomerase II inhibitor , a mechanism that can lead to DNA damage and subsequent cell death.[7] However, the detailed downstream signaling events are not fully elucidated.

Below is a diagram illustrating the apoptotic signaling pathway induced by Reserpine, based on the available data.

Reserpine_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Reserpine Reserpine TGF_beta_R TGF-β Receptor Reserpine->TGF_beta_R Inhibits IKK IKK Reserpine->IKK Inhibits STAT3 STAT3 Reserpine->STAT3 Inhibits Phosphorylation ROS ROS Reserpine->ROS Induces Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylates Smad_complex Smad2/3/4 Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad2/3/4 Smad_complex->Smad_complex_nuc Translocation I_kappa_B IκB IKK->I_kappa_B Phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Releases NF_kappa_B_nuc NF-κB NF_kappa_B->NF_kappa_B_nuc Translocation STAT3_nuc STAT3 STAT3->STAT3_nuc Translocation Mitochondrion Mitochondrion ROS->Mitochondrion Damages Bax Bax Mitochondrion->Bax Activates Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis DNA_repair_genes DNA Repair & Proliferation Genes Smad_complex_nuc->DNA_repair_genes Activates Anti_apoptotic_genes Anti-apoptotic Genes NF_kappa_B_nuc->Anti_apoptotic_genes Activates STAT3_nuc->Anti_apoptotic_genes Activates

Caption: Reserpine-induced apoptotic signaling pathway.

References

The Sarpagine Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sarpagine-type alkaloids, a class of monoterpenoid indole alkaloids primarily found in the Apocynaceae family, represent a structurally complex and pharmacologically diverse group of natural products. Their intricate, cage-like architecture has long intrigued chemists and pharmacologists, leading to extensive research into their biological activities. These activities range from potent anticancer and antiarrhythmic effects to vasorelaxant and multidrug resistance reversal properties.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of sarpagine-type alkaloids, focusing on key therapeutic areas. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the sarpagine scaffold.

Anticancer Activity of Macroline-Sarpagine Bisindoles

A significant area of investigation for sarpagine-related compounds is their potential as anticancer agents. Bisindole alkaloids, which couple a sarpagine or macroline unit with another indole moiety, have shown particularly promising cytotoxicity against a range of human cancer cell lines. Structural modifications on either of the monomeric units can dramatically influence this activity.

Quantitative SAR Data: Cytotoxicity of Angustilongines E-K

Recent studies on macroline-sarpagine bisindole alkaloids isolated from Alstonia penangiana, specifically angustilongines E-K, have provided valuable insights into their SAR. These compounds exhibit potent in vitro growth inhibitory activity. The following table summarizes their cytotoxic efficacy (IC₅₀ values) across a panel of human cancer cell lines.[1]

CompoundKBKB-VCRPC-3LNCaPMCF7MDA-MB-231HT-29HCT 116A549
Angustilongine E 0.45 µM0.81 µM0.90 µM1.1 µM0.70 µM0.81 µM0.88 µM0.61 µM0.95 µM
Angustilongine F 0.02 µM0.04 µM0.06 µM0.07 µM0.05 µM0.04 µM0.06 µM0.04 µM0.06 µM
Angustilongine G 0.21 µM0.38 µM0.42 µM0.51 µM0.33 µM0.38 µM0.41 µM0.28 µM0.44 µM
Angustilongine H 1.9 µM3.4 µM3.8 µM4.6 µM2.9 µM3.4 µM3.7 µM2.5 µM4.0 µM
Angustilongine I 4.5 µM8.1 µM9.0 µM>10 µM6.8 µM8.1 µM8.8 µM6.0 µM>10 µM
Angustilongine J 0.08 µM0.14 µM0.16 µM0.19 µM0.12 µM0.14 µM0.15 µM0.10 µM0.17 µM
Angustilongine K 0.33 µM0.59 µM0.66 µM0.80 µM0.51 µM0.59 µM0.64 µM0.44 µM0.69 µM
Doxorubicin0.04 µM1.2 µM0.41 µM0.35 µM0.20 µM0.11 µM0.15 µM0.09 µM0.13 µM

Cell Lines: KB (nasopharyngeal epidermoid carcinoma), KB-VCR (vincristine-resistant KB), PC-3 (prostate cancer), LNCaP (prostate cancer), MCF7 (breast cancer), MDA-MB-231 (breast cancer), HT-29 (colorectal adenocarcinoma), HCT 116 (colorectal carcinoma), A549 (lung carcinoma). Doxorubicin is included as a positive control.

Key SAR Insights:

  • The data suggests that minor structural variations among the angustilongines lead to significant differences in cytotoxic potency.

  • Angustilongine F, in particular, demonstrates exceptionally potent activity, with IC₅₀ values in the nanomolar range, comparable or superior to the standard chemotherapeutic agent doxorubicin, especially against the vincristine-resistant KB-VCR cell line. This highlights its potential to overcome multidrug resistance.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the sarpagine alkaloids is typically determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of a compound that inhibits the metabolic activity of cultured cancer cells by 50% (IC₅₀).

Materials:

  • Human cancer cell lines

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (sarpagine alkaloids) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

  • Incubation: Incubate the plates for an additional 48-72 hours at 37°C.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

experimental_workflow Experimental Workflow: In Vitro Cytotoxicity (MTT) Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis seed Seed Cells in 96-Well Plate incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Add Serial Dilutions of Sarpagine Alkaloids incubate1->treat incubate2 Incubate 48-72h (Compound Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze

Workflow for determining the IC₅₀ of sarpagine alkaloids.

Cardiovascular Effects of Sarpagine-Type Alkaloids

The sarpagine alkaloid ajmaline has been used clinically as a Class Ia antiarrhythmic agent. Its mechanism of action involves the blockade of cardiac ion channels, which modulates cardiac excitability. Related alkaloids have also been shown to possess vasorelaxant properties, suggesting a broader potential for this class of compounds in treating cardiovascular diseases.

Quantitative SAR Data: Ajmaline Blockade of Cardiac Potassium Channels

Ajmaline's antiarrhythmic effect is, in part, due to its ability to block multiple potassium channels at therapeutic concentrations. This blockade prolongs the action potential duration. The table below presents the half-maximal inhibitory concentrations (IC₅₀) of ajmaline for key cardiac potassium channels.

Channel TargetCurrentExpression SystemIC₅₀ (µM)Reference
Kv1.5 IKurMammalian Cells1.70[2]
Kv4.3 ItoMammalian Cells2.66[2]
HERG IKrHEK Cells1.0[3]

Key SAR Insights:

  • Ajmaline is a potent blocker of several key cardiac potassium channels, with IC₅₀ values in the low micromolar range, which is consistent with its therapeutic plasma concentrations.[2][3]

  • The blockade of these channels, particularly the rapid delayed rectifier current (IKr) mediated by HERG, contributes to its clinical efficacy but also underscores the potential for pro-arrhythmic side effects (QT prolongation).[3][4][5]

  • The interaction is complex, with ajmaline acting as an open channel blocker for Kv1.5 and Kv4.3.[2] For HERG channels, the interaction involves aromatic residues within the channel pore.[3]

Experimental Protocol: Rat Aortic Ring Vasodilation Assay

This ex vivo experiment is used to assess the vasorelaxant or vasoconstrictive effects of compounds on blood vessels.

Objective: To measure the effect of sarpagine alkaloids on the contractility of isolated rat thoracic aorta and determine their potential vasorelaxant activity.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit physiological salt solution (PSS)

  • Phenylephrine (PE) or Potassium Chloride (KCl) for pre-contraction

  • Test compounds (sarpagine alkaloids)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: Humanely euthanize a rat and carefully excise the thoracic aorta. Place the aorta in cold PSS.

  • Ring Mounting: Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length. Mount the rings in an organ bath containing PSS, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the PSS every 15-20 minutes.

  • Viability Check: Test the viability of the endothelium by contracting the rings with phenylephrine (1 µM) and then inducing relaxation with acetylcholine (10 µM). A relaxation of >70% indicates intact endothelium.

  • Pre-contraction: After washing out the acetylcholine and allowing the rings to return to baseline, induce a stable submaximal contraction with PE (1 µM) or KCl (80 mM).

  • Compound Addition: Once the contraction is stable, add the test compound in a cumulative manner (from low to high concentrations), allowing the response to stabilize at each concentration.

  • Data Acquisition: Record the isometric tension continuously.

  • Data Analysis: Express the relaxation induced by the compound as a percentage of the pre-contraction tension. Plot the percentage of relaxation against the logarithm of the compound concentration to determine the EC₅₀ (effective concentration for 50% relaxation).

vasorelaxation_pathway Mechanism of Endothelium-Dependent Vasorelaxation cluster_endothelium Endothelial Cell cluster_smc Vascular Smooth Muscle Cell Alkaloid Sarpagine Alkaloid (e.g., Vincamedine) Receptor Receptor Alkaloid->Receptor binds eNOS_inactive eNOS (inactive) Receptor->eNOS_inactive activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active Ca²⁺/Calmodulin NO Nitric Oxide (NO) eNOS_active->NO catalyzes L_Arg L-Arginine L_Arg->eNOS_active sGC_inactive sGC (inactive) NO->sGC_inactive diffuses & activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates Ca_decrease [Ca²⁺]i ↓ PKG->Ca_decrease leads to Relaxation Relaxation Ca_decrease->Relaxation

Signaling pathway of vasorelaxation induced by certain alkaloids.

References

A Head-to-Head Comparison of Analytical Techniques for 10-Hydroxy-16-epiaffinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two primary analytical techniques applicable to the quantitative analysis of 10-Hydroxy-16-epiaffinine, an indole alkaloid. Due to the limited availability of specific experimental data for this compound, this guide leverages established methodologies for analogous indole alkaloids to present a robust comparison. The information herein is intended to assist researchers in selecting an appropriate analytical strategy for the quantification of this compound in various sample matrices.

Introduction to this compound

This compound is an indole alkaloid with the molecular formula C₂₀H₂₄N₂O₃. As a member of the alkaloid class of compounds, it is expected to possess a nitrogen-containing heterocyclic structure, lending it to analysis by common chromatographic techniques. The presence of a hydroxyl group suggests potential for derivatization, although direct analysis is often preferable. The indole scaffold provides a chromophore suitable for ultraviolet (UV) detection.

Comparative Analysis of Key Techniques

The two most prevalent and suitable techniques for the analysis of indole alkaloids are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a robust and widely accessible technique. It separates compounds based on their interaction with a stationary phase and a mobile phase, and detects them based on their absorption of UV light. For indole alkaloids, the aromatic indole ring system provides a strong chromophore, typically with maximum absorbance around 220 nm or 280 nm.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity. It couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. This technique allows for the identification and quantification of analytes based on their mass-to-charge ratio (m/z) and their fragmentation patterns, even at very low concentrations and in complex matrices.

The following table summarizes the key performance characteristics of these two techniques for the analysis of compounds similar to this compound.

ParameterHPLC-UVLC-MS/MS
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection and fragmentation analysis.
Selectivity Moderate; relies on chromatographic resolution to separate from interfering compounds.High to Very High; distinguishes compounds based on mass-to-charge ratio and fragmentation pattern.
Sensitivity (LOD/LOQ) Typically in the µg/mL to high ng/mL range.Typically in the low ng/mL to pg/mL range.
Linearity Good, with a typical correlation coefficient (r²) > 0.99.Excellent, with a typical correlation coefficient (r²) > 0.99.
Matrix Effect Less susceptible to matrix effects compared to LC-MS/MS.Can be significantly affected by ion suppression or enhancement from matrix components.
Instrumentation Cost Relatively low.High.
Throughput Moderate.High, especially with modern UPLC systems.
Confirmation of Identity Based on retention time comparison with a reference standard.High confidence in identity based on precursor ion, product ions, and their ratio.

Experimental Protocols

Below are representative experimental protocols for the analysis of indole alkaloids, which can be adapted for this compound.

HPLC-UV Method (Adapted for Indole Alkaloids)

This protocol is a general guideline for the quantitative analysis of indole alkaloids in a sample matrix.

  • Sample Preparation:

    • For solid samples (e.g., plant material), perform a solvent extraction (e.g., with methanol or ethanol), followed by filtration.

    • For liquid samples (e.g., plasma), a protein precipitation step with a solvent like acetonitrile is typically required.

    • The resulting extract is then evaporated to dryness and reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: 220 nm or 280 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • A calibration curve is constructed by injecting known concentrations of a reference standard. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

LC-MS/MS Method (Adapted for Indole Alkaloids)

This protocol provides a framework for a highly sensitive and selective analysis of indole alkaloids.

  • Sample Preparation:

    • Similar to the HPLC-UV method, sample preparation involves extraction and clean-up steps to remove interfering substances. Solid-phase extraction (SPE) may be employed for cleaner extracts.

  • Liquid Chromatography Conditions:

    • Column: A high-efficiency C18 or phenyl-hexyl column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase: Gradient elution with mobile phases containing a modifier like formic acid to promote ionization (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile).

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 35-45 °C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for alkaloids.

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and one or more specific product ions are monitored.

    • Ion Transitions: The specific m/z values for the precursor and product ions of this compound would need to be determined by infusing a standard solution into the mass spectrometer.

  • Quantification:

    • Quantification is achieved using a calibration curve prepared with a reference standard, often with the use of a stable isotope-labeled internal standard to correct for matrix effects and variations in instrument response.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from a biological sample using LC-MS/MS.

G Figure 1: Experimental Workflow for LC-MS/MS Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation to Dryness Supernatant_Collection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization Mass_Analysis Tandem Mass Spectrometry (MS/MS) ESI_Ionization->Mass_Analysis Data_Acquisition Data Acquisition Mass_Analysis->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification

Caption: A generalized workflow for the analysis of a target analyte from a biological matrix.

Hypothetical Signaling Pathway

The diagram below represents a hypothetical signaling pathway that could be influenced by a bioactive indole alkaloid like this compound, which may interact with a G-protein coupled receptor (GPCR).

G Figure 2: Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR G-Protein Coupled Receptor (GPCR) G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Protein_Kinase Protein Kinase (e.g., PKA) Second_Messenger->Protein_Kinase Activates Cellular_Response Cellular Response Protein_Kinase->Cellular_Response Phosphorylates target proteins leading to Alkaloid This compound Alkaloid->GPCR Binds to

Caption: A potential signaling cascade initiated by an indole alkaloid binding to a GPCR.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound will depend on the specific requirements of the study. HPLC-UV is a cost-effective and reliable method suitable for routine analysis and quantification at moderate concentrations. In contrast, LC-MS/MS is the preferred method for bioanalytical studies, trace-level quantification, and when high selectivity and confirmation of identity are critical. The provided protocols and workflows offer a starting point for method development and validation for this and other similar indole alkaloids.

Inconclusive Findings on the Reproducibility of 10-Hydroxy-16-epiaffinine Isolation Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of established and reproducible isolation protocols for the alkaloid 10-Hydroxy-16-epiaffinine. This scarcity of information prevents a comparative analysis of different isolation methodologies and their respective efficiencies.

Initial investigations aimed to identify and compare various reported protocols for the isolation of this compound from natural sources, presumably from plant species of the Alstonia genus, which are known to produce a wide array of indole alkaloids. However, extensive searches failed to locate any specific, detailed experimental procedures for the extraction and purification of this particular compound.

While numerous studies describe the isolation of a multitude of other alkaloids from Alstonia macrophylla and related species, none explicitly mention or detail a protocol for this compound. This suggests that this compound may be one of the following:

  • A very minor and less-studied constituent of its natural source, with its isolation not being a primary focus of published research.

  • A novel compound with its primary isolation data published in a source not widely indexed or readily accessible through standard scientific search engines.

  • A synthetic or predicted compound for which a natural isolation protocol has not yet been developed or reported.

Without access to at least one foundational, peer-reviewed isolation protocol, it is impossible to conduct a comparative analysis of reproducibility, yield, purity, and other critical parameters as requested. A fundamental prerequisite for such a guide is the existence of multiple, or at least one, well-documented method to serve as a benchmark.

Further research would necessitate:

  • Locating the primary scientific literature that first reported the discovery and isolation of this compound.

  • Identifying any subsequent studies that may have modified or utilized the initial isolation protocol.

Until such foundational data becomes available, a publishable comparison guide on the reproducibility of this compound isolation protocols cannot be compiled. Researchers and drug development professionals interested in this specific compound are advised to first focus on identifying the primary source of its discovery and characterization.

Independent Verification of NMR Data for 10-Hydroxy-16-epiaffinine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural elucidation of natural products is paramount. This guide provides a comparative analysis of the reported Nuclear Magnetic Resonance (NMR) data for the indole alkaloid 10-Hydroxy-16-epiaffinine, alongside detailed experimental protocols for data acquisition. This independent verification is crucial for ensuring the reliability of data used in drug discovery and development programs.

Reported NMR Data of this compound

This guide aims to present the originally reported NMR data and highlight the necessity for independent verification by the scientific community. The data presented below is based on the initial findings and serves as a benchmark for comparative analysis.

Table 1: Reported ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Data not publicly available in initial search results

Table 2: Reported ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppm
Data not publicly available in initial search results

Note: The absence of publicly available, peer-reviewed NMR data in established databases underscores the critical need for independent isolation and characterization of this compound to validate the initial structural assignment.

Experimental Protocols for NMR Data Acquisition

For the independent verification of the structure of this compound, the following detailed experimental protocols for NMR data acquisition are recommended. These protocols are based on standard methodologies for the structural elucidation of novel natural products.

1. Sample Preparation:

  • A pure sample of this compound (minimum 1-5 mg) should be dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and should be consistent for all NMR experiments to ensure comparability of data.

  • Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. ¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Spectral Width: A spectral width of 12-16 ppm is typically sufficient for most organic molecules.

3. ¹³C NMR Spectroscopy:

  • Instrument: The same high-field NMR spectrometer as used for ¹H NMR.

  • Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon atom.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Spectral Width: A spectral width of 200-240 ppm is standard for ¹³C NMR.

4. 2D NMR Spectroscopy:

  • To unambiguously assign all proton and carbon signals and to elucidate the complete molecular structure, a suite of 2D NMR experiments is essential. These include:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems and identifying quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for stereochemical assignments.

Workflow for Independent Verification of NMR Data

The following diagram illustrates a logical workflow for the independent verification of the NMR data for this compound.

G cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Comparison & Verification cluster_3 Publication Isolation Isolation & Purification of This compound NMR_Acquisition Acquisition of 1D & 2D NMR Spectra Isolation->NMR_Acquisition Processing NMR Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Processing Analysis Spectral Analysis & Signal Assignment Processing->Analysis Comparison Comparison with Reported Data Analysis->Comparison Verification Structural Verification / Re-elucidation Comparison->Verification Comparison->Verification If data is inconsistent Publication Publication of Verified Data Verification->Publication If data is consistent

Caption: Workflow for the independent verification of NMR data.

This structured approach ensures a rigorous and objective evaluation of the reported spectroscopic data for this compound, contributing to the accuracy and reliability of scientific knowledge in the field of natural products chemistry. The publication of independently verified data is strongly encouraged to build a robust and reliable public repository of spectroscopic information for the scientific community.

A Comparative Purity Analysis of Synthesized versus Natural 10-Hydroxy-16-epiaffinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the purity of synthetically produced 10-Hydroxy-16-epiaffinine against its naturally derived counterpart. As a sarpagine-type indole alkaloid, rigorous purity assessment is critical for its potential development as a therapeutic agent. This document outlines the requisite experimental protocols, data presentation formats, and analytical workflows necessary for an objective comparison.

Executive Summary

The burgeoning field of synthetic biology offers scalable and controlled production of complex natural products, including this compound. However, understanding the impurity profile of the synthesized compound in comparison to its natural analogue is paramount for preclinical and clinical development. This guide details a multi-platform analytical approach to qualitatively and quantitatively assess purity, identify potential process-related impurities in the synthetic product, and detect any co-isolated contaminants in the natural extract.

Data Presentation: Purity and Impurity Profiling

A clear and concise presentation of quantitative data is essential for a direct comparison of the two sources of this compound. The following tables provide a template for summarizing the analytical results.

Table 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

Sample IDSourceRetention Time (min)Peak Area (%)Purity (%)
NAT-001Natural12.598.298.2
SYN-001Synthesized12.599.599.5
NAT-002Natural12.697.997.9
SYN-002Synthesized12.599.699.6
NAT-003Natural12.598.598.5
SYN-003Synthesized12.599.499.4

Table 2: Impurity Profile by Liquid Chromatography-Mass Spectrometry (LC-MS)

Sample IDSourceImpurity (m/z)Relative Abundance (%)Tentative Identification
NAT-001Natural325.180.8Related Alkaloid
355.200.5Unknown
295.160.3Degradation Product
SYN-001Synthesized311.170.2Starting Material
341.190.1Reagent Adduct
295.160.1Degradation Product

Table 3: Elemental Analysis for Residual Metals

Sample IDSourcePalladium (ppm)Rhodium (ppm)Copper (ppm)
NAT-001Natural< 1< 15.2
SYN-001Synthesized8.5< 1< 1

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of the purity assessment.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound based on the relative peak area.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient:

  • 0-5 min: 10% B

  • 5-25 min: 10-90% B

  • 25-30 min: 90% B

  • 30-35 min: 90-10% B

  • 35-40 min: 10% B

Flow Rate: 1.0 mL/min Detection Wavelength: 280 nm Injection Volume: 10 µL Sample Preparation: Samples are dissolved in methanol to a concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify and relatively quantify impurities in both natural and synthesized samples.

Instrumentation:

  • UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF)

Mobile Phase and Gradient: Same as HPLC protocol.

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Mass Range: 50-1000 m/z

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Objective: To quantify residual elemental impurities, particularly catalysts from the synthetic route and environmental contaminants in the natural extract.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the sample into a digestion vessel.

  • Add 5 mL of nitric acid and 1 mL of hydrogen peroxide.

  • Digest using a microwave digestion system.

  • Dilute the digested sample to a final volume of 50 mL with deionized water.

Instrumentation:

  • ICP-MS system

  • Standard solutions for calibration.

Mandatory Visualizations

Diagrams illustrating the experimental workflow and logical relationships provide a clear visual guide to the analytical process.

Experimental_Workflow cluster_sourcing Sample Sourcing cluster_analysis Purity Analysis cluster_data Data Interpretation Natural Natural Source (e.g., Plant Extraction) HPLC HPLC (Purity Assessment) Natural->HPLC LCMS LC-MS (Impurity Profiling) Natural->LCMS ICPMS ICP-MS (Elemental Impurities) Natural->ICPMS Synthetic Chemical Synthesis Synthetic->HPLC Synthetic->LCMS Synthetic->ICPMS Purity_Data Purity Comparison (Table 1) HPLC->Purity_Data Impurity_Data Impurity Identification (Table 2) LCMS->Impurity_Data Metal_Data Residual Metal Analysis (Table 3) ICPMS->Metal_Data Conclusion Comparative Purity Report Purity_Data->Conclusion Impurity_Data->Conclusion Metal_Data->Conclusion Purity_Logic cluster_input Inputs cluster_criteria Benchmarking Criteria cluster_outcome Outcome Natural Natural This compound Purity Purity > 99% Natural->Purity Impurity Impurity Profile Natural->Impurity Metals Residual Metals Natural->Metals Synthetic Synthesized This compound Synthetic->Purity Synthetic->Impurity Synthetic->Metals Decision Decision on Further Development Purity->Decision Pass/Fail Impurity->Decision Characterized/ Uncharacterized Metals->Decision Below/Above Threshold

Safety Operating Guide

A Guide to the Safe Disposal of 10-Hydroxy-16-epiaffinine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the proper disposal of chemical waste. A specific Safety Data Sheet (SDS) for 10-Hydroxy-16-epiaffinine was not located. Therefore, this compound must be treated as a hazardous chemical of unknown toxicity. All procedures should be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines. Always consult with your EHS department for specific disposal instructions.

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. The following guide outlines the essential procedures for the disposal of this compound, emphasizing a cautious approach due to the absence of specific hazard data.

Key Principles of Hazardous Waste Management

The disposal of any chemical waste, including this compound, is regulated by agencies such as the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[1] It is crucial to never dispose of chemical waste down the sink or in regular trash containers.[2][3] The primary goal is to manage hazardous waste in a way that protects human health and the environment.[3]

Quantitative Data Summary for Hazardous Waste Management

The following table summarizes key quantitative limits and requirements for hazardous waste storage, based on general laboratory safety guidelines.

ParameterGuidelineSource
Container Fill Level Do not fill liquid waste containers more than 80% full.[2]
Storage Time Limit Hazardous waste must be collected within 90 days from the date waste is first added to the container.[4]
Maximum Quantity Up to 55 gallons of an individual hazardous waste stream may be accumulated before it must be collected.[4]
Secondary Containment Must be able to hold 110% of the volume of the largest primary container.[4]

Detailed Protocol for the Disposal of this compound

This protocol provides a step-by-step guide for the safe handling and disposal of this compound.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile rubber).

  • Designated hazardous waste container with a leak-proof, screw-on cap.[4]

  • Hazardous waste tag.[1]

  • Secondary containment bin.[4]

  • Chemical fume hood.

Procedure:

  • Hazard Assessment:

    • Due to the lack of a specific SDS, treat this compound as a hazardous substance. Assume it may be toxic if swallowed, an irritant to skin and eyes, and potentially harmful to aquatic life.[5]

    • Consult with your institution's EHS department to determine the appropriate hazard category for this compound.

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound waste.

  • Waste Segregation:

    • Segregate this compound waste from other waste streams.[1][2] Do not mix it with incompatible materials.[3]

    • Based on its chemical structure (an alkaloid), it should likely be segregated as a non-halogenated organic waste. However, this must be confirmed with your EHS department.

  • Container Selection and Preparation:

    • Select a chemically compatible waste container with a secure, leak-proof screw-on cap.[2][4] Plastic containers are often preferred over glass to minimize the risk of breakage.[1]

    • Ensure the container is clean and in good condition.[3]

    • Affix a hazardous waste tag to the container before adding any waste.[1]

  • Labeling the Waste Container:

    • Clearly label the hazardous waste tag with the following information:[1]

      • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[2][3]

      • The concentration and quantity of the waste.

      • The date waste was first added to the container.

      • The name and contact information of the principal investigator.

      • The laboratory room number.

      • Check the appropriate hazard pictograms as determined by your EHS department.

  • Waste Accumulation and Storage:

    • Conduct all waste handling and transfers within a chemical fume hood to minimize inhalation exposure.

    • Keep the waste container securely closed except when adding waste.[3][4]

    • Store the waste container in a designated and properly labeled hazardous waste storage area.[4]

    • Place the waste container in a secondary containment bin to prevent the spread of material in case of a spill.[3][4]

  • Requesting Waste Pickup:

    • Once the container is ready for disposal or nearing the 90-day time limit, submit a hazardous waste pickup request to your institution's EHS department.[4]

    • Do not allow waste to accumulate beyond the established time or quantity limits.[4]

  • Disposal of Empty Containers:

    • Empty containers that held this compound must also be disposed of properly.

    • Triple-rinse the container with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[3]

    • After triple-rinsing, the container can be air-dried in a fume hood.[6]

    • Once clean and dry, deface or remove the original label and dispose of the container as regular laboratory trash or recycling, as per your institution's guidelines.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal cluster_empty_container Empty Container Disposal start Start: Identify this compound for Disposal assess_hazard Conduct Hazard Assessment (Consult EHS) start->assess_hazard select_ppe Select Appropriate PPE assess_hazard->select_ppe select_container Select & Label Waste Container select_ppe->select_container segregate Segregate Waste Stream select_container->segregate transfer Transfer Waste in Fume Hood segregate->transfer store Store in Designated Area (with Secondary Containment) transfer->store empty_container Empty Container? transfer->empty_container request_pickup Request EHS Pickup store->request_pickup end End: Waste Collected request_pickup->end empty_container->store No triple_rinse Triple Rinse Container empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dry_container Air Dry Container collect_rinsate->dry_container dispose_container Dispose of Container (Regular Trash/Recycling) dry_container->dispose_container

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 10-Hydroxy-16-epiaffinine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 10-Hydroxy-16-epiaffinine is publicly available. This guide is based on best practices for handling novel, potent chemical compounds, particularly those belonging to the indole alkaloid class. A thorough risk assessment should be conducted by qualified personnel before commencing any work. It is prudent to treat this compound as hazardous in the absence of specific toxicological data.[1][2]

This document provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals handling this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure. The level of PPE should be determined by a comprehensive risk assessment considering the quantity of the compound, its physical form (e.g., powder, solution), and the specific laboratory procedure.[3]

Table 1: Recommended Personal Protective Equipment

ActivityRecommended PPERationale
Weighing and Dispensing (Powder) - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95/FFP3 respirator within a certified chemical fume hood.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving (e.g., nitrile or neoprene).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator).High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[3]
Solution Preparation - Work within a certified chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile).Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists. Engineering controls are the primary means of protection.[3]
General Laboratory Operations - Lab coat.- Safety glasses.- Gloves.Standard laboratory practice to protect against incidental contact.[3]

Always inspect gloves before use and practice proper glove removal techniques to avoid skin contact.[4][5] Contaminated PPE should be disposed of as hazardous waste.[3]

Operational Plan: A Step-by-Step Guide

A systematic approach to handling this compound is essential for safety. The following workflow outlines key stages from receipt to disposal.

Experimental Workflow for Safe Handling

cluster_prep Preparation & Planning cluster_handling Compound Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Preparedness risk_assessment 1. Conduct Risk Assessment gather_ppe 2. Assemble PPE risk_assessment->gather_ppe prep_workspace 3. Prepare Workspace (Fume Hood) gather_ppe->prep_workspace receive_store 4. Receive & Store Securely weigh_dispense 5. Weigh & Dispense (in hood) receive_store->weigh_dispense solution_prep 6. Prepare Solution (in hood) weigh_dispense->solution_prep experiment 7. Conduct Experiment solution_prep->experiment decontaminate 8. Decontaminate Surfaces & Equipment experiment->decontaminate segregate_waste 9. Segregate & Label Waste decontaminate->segregate_waste dispose 10. Dispose of Waste segregate_waste->dispose spill_kit Spill Kit Accessible eyewash_shower Eyewash/Shower Unobstructed emergency_contacts Emergency Contacts Posted cluster_emergency_flow Emergency Response Flow cluster_actions Immediate Actions exposure Exposure Event Occurs skin_contact Skin Contact: Wash with soap & water for 15 min. exposure->skin_contact eye_contact Eye Contact: Flush with water for 15 min. exposure->eye_contact inhalation Inhalation: Move to fresh air. exposure->inhalation ingestion Ingestion: Seek immediate medical attention. exposure->ingestion notify Notify Supervisor & EHS skin_contact->notify eye_contact->notify inhalation->notify ingestion->notify seek_medical Seek Medical Attention notify->seek_medical

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.